Enzacamene
Description
Structure
3D Structure
Properties
IUPAC Name |
(3E)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOCBCNFKCOKBX-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C3CCC(C2=O)(C3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348972 | |
| Record name | (E)-Enzacamene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Poorly soluble | |
| Details | European Commission SCCP: Opinion on 4-methylbenzylidene camphor (4-MBC) | |
| Record name | Enzacamene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
36861-47-9, 1782069-81-1 | |
| Record name | Enzacamene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-Enzacamene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
66-69 | |
| Details | European Commission SCCP: Opinion on 4-methylbenzylidene camphor (4-MBC) | |
| Record name | Enzacamene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Enzacamene's Endocrine Disruption: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enzacamene (B7805224) (4-methylbenzylidene camphor (B46023), 4-MBC), a widely used ultraviolet (UV) B filter in sunscreens and cosmetics, has come under scientific scrutiny for its potential as an endocrine-disrupting chemical (EDC). This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on the estrogenic and thyroidal endocrine systems. Drawing upon a comprehensive review of in vitro and in vivo studies, this document details the compound's interactions with hormone receptors, subsequent signaling pathways, and dose-dependent physiological responses. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for seminal assays are provided, and the core mechanisms are visualized through signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of this compound's endocrine-disrupting properties.
Introduction
Endocrine-disrupting chemicals are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. This compound has been identified as one such compound, with a growing body of evidence demonstrating its ability to interfere with both the estrogen and thyroid hormone systems.[1] Its lipophilic nature facilitates dermal absorption and systemic availability, raising concerns about its potential impact on human health.[2] This guide synthesizes the current scientific understanding of this compound's mechanisms of action on these two critical endocrine axes.
Estrogenic Activity of this compound
This compound exhibits estrogenic activity through direct interaction with estrogen receptors (ERs), leading to the modulation of estrogen-responsive genes and cellular processes.
Interaction with Estrogen Receptors
This compound has been shown to act as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3] However, it displays a preferential binding affinity for ERβ.[1][3]
Quantitative Data: Receptor Binding and Functional Assays
| Assay Type | Receptor/Cell Line | Endpoint | This compound Concentration/Dose | Result | Reference |
| Competitive Binding Assay | Porcine Uterine Cytosol (ERα/ERβ) | IC50 | 112 µM | Displacement of 16α-125I-estradiol | [1] |
| Competitive Binding Assay | Recombinant Human ERβ (hERβ) | IC50 | 35.3 µM | Displacement of 16α-125I-estradiol | [1] |
| Competitive Binding Assay | Recombinant Human ERα (hERα) | IC50 | > 3 mM | No significant displacement | [1] |
| Cell Proliferation Assay (E-Screen) | MCF-7 (human breast cancer cells) | EC50 | 3.9 µM | Stimulation of cell proliferation | [1] |
| Alkaline Phosphatase Assay | Ishikawa (human endometrial cells) | - | > 1 µM | Induction of alkaline phosphatase activity | [3] |
| Reporter Gene Assay | Ishikawa cells | - | > 1 µM | Weak induction of ERα-mediated transactivation | [3] |
| Reporter Gene Assay | Ishikawa cells | - | > 1 µM | Higher potency for ERβ-mediated transactivation | [3] |
Signaling Pathways of Estrogenic Action
Upon binding to ERα and ERβ, this compound initiates a cascade of molecular events that mimic the action of endogenous estrogens. This leads to the transcription of estrogen-responsive genes, ultimately resulting in physiological effects such as uterine growth and proliferation of estrogen-dependent cancer cells.
Thyroid System Disruption by this compound
This compound has been demonstrated to interfere with the hypothalamic-pituitary-thyroid (HPT) axis, leading to a state comparable to primary hypothyroidism.[4]
Effects on Thyroid Hormone Levels
In vivo studies in rats have shown that oral administration of this compound leads to significant alterations in circulating levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3).
Quantitative Data: In Vivo Thyroid Disruption in Rats
| Study Duration | Route of Administration | Dose of this compound (mg/kg bw/day) | Effect on TSH | Effect on T4 | Effect on T3 | Reference |
| 5 days | Oral gavage | 10 | No significant change | No significant change | No significant change | [5] |
| 5 days | Oral gavage | 33 | Significantly elevated | Slightly decreased | Almost unchanged | [4][5] |
| 5 days | Oral gavage | 100 | Significantly elevated | Slightly decreased | Almost unchanged | [5] |
| 5 days | Oral gavage | 333 | Significantly elevated | Slightly decreased | Almost unchanged | [5] |
| 5 days | Oral gavage | 600 | Significantly elevated | Slightly decreased | Almost unchanged | [5] |
Mechanism of Thyroid Disruption
The observed changes in thyroid hormone levels suggest that this compound primarily acts by inhibiting thyroid hormone synthesis at the level of the thyroid gland. This leads to a compensatory increase in TSH from the pituitary gland. Studies have also shown that this compound alters the expression of genes involved in thyroid hormone synthesis and metabolism.[4]
Experimental Protocols
The following are detailed methodologies for key assays used to characterize the endocrine-disrupting effects of this compound.
In Vitro Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor. The protocol is based on established methods using rat uterine cytosol.[6]
-
Preparation of Rat Uterine Cytosol:
-
Uteri are collected from ovariectomized female rats (7-10 days post-surgery).
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to remove the nuclear fraction.
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C. The supernatant, which contains the cytosolic estrogen receptors, is collected.
-
-
Competitive Binding Assay:
-
A fixed concentration of radiolabeled 17β-estradiol ([³H]-E2) (e.g., 1 nM) is incubated with the rat uterine cytosol.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the estrogen receptors.
-
The mixture is incubated overnight at 4°C to reach equilibrium.
-
The bound and free radioligand are separated using a hydroxylapatite (HAP) slurry.
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is calculated.
-
Luciferase Reporter Gene Assay for Estrogenic Activity
This assay measures the ability of a compound to activate the transcription of a reporter gene (luciferase) under the control of an estrogen response element (ERE).
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., Ishikawa or HeLa) is cultured in appropriate media.
-
Cells are transiently or stably transfected with two plasmids:
-
An expression vector for the estrogen receptor (ERα or ERβ).
-
A reporter plasmid containing the luciferase gene downstream of an ERE.
-
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
-
Compound Exposure and Luciferase Assay:
-
Transfected cells are plated in multi-well plates and treated with various concentrations of this compound.
-
A positive control (e.g., 17β-estradiol) and a vehicle control are included.
-
After an incubation period (typically 24 hours), the cells are lysed.
-
The luciferase substrate is added to the cell lysate.
-
The light produced by the luciferase reaction is measured using a luminometer.
-
The relative luciferase activity is calculated and used to determine the estrogenic potency of this compound.
-
Conclusion
The evidence presented in this technical guide clearly demonstrates that this compound acts as an endocrine disruptor with significant effects on both the estrogenic and thyroidal systems. Its ability to bind to and activate estrogen receptors, particularly ERβ, and to disrupt the hypothalamic-pituitary-thyroid axis, raises concerns about its potential adverse health effects. The quantitative data and detailed mechanisms outlined herein provide a crucial resource for researchers, scientists, and drug development professionals in evaluating the risks associated with this compound exposure and in the development of safer alternatives for UV protection. Further research is warranted to fully elucidate the long-term consequences of human exposure to this compound.
References
- 1. Estrogenic activity and estrogen receptor beta binding of the UV filter 3-benzylidene camphor. Comparison with 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Individual and Combined Effects of Four Endocrine Disruptors on... [wisdomlib.org]
- 3. Activation of estrogen receptor alpha and ERbeta by 4-methylbenzylidene-camphor in human and rat cells: comparison with phyto- and xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methylbenzylidene Camphor (4-MBC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylbenzylidene camphor (B46023) (4-MBC), also known as Enzacamene, is an organic derivative of camphor widely utilized as a UVB filter in sunscreens and other cosmetic products. Its efficacy in absorbing UVB radiation is coupled with concerns regarding its potential as an endocrine disruptor, specifically through estrogenic activity. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-MBC, detailed experimental protocols for their characterization, and an exploration of its biological signaling pathways. All quantitative data are presented in structured tables, and key experimental and biological processes are visualized using logical diagrams to facilitate understanding for research, scientific, and drug development applications.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-MBC is fundamental to its application in formulations and its behavior in biological systems. These properties influence its solubility, stability, bioavailability, and interaction with other chemical entities.
Table 1: Key Physicochemical Properties of 4-Methylbenzylidene Camphor
| Property | Value | Units |
| IUPAC Name | (1,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one) | - |
| Synonyms | This compound, 4-MBC, Parsol 5000, Eusolex 6300 | - |
| Molecular Formula | C₁₈H₂₂O | - |
| Molecular Weight | 254.37 | g/mol |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 66 - 68 | °C |
| Boiling Point | 198 - 200 (at 13 hPa) | °C |
| Solubility | Insoluble in water. Soluble in ethanol (B145695), DMSO, mineral oil, and isopropanol. | - |
| UV Absorption Max (λmax) | ~300 | nm |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation, identification, and quantification of 4-MBC.
Table 2: Spectroscopic Data for 4-Methylbenzylidene Camphor
| Technique | Expected Key Data Points |
| ¹H NMR | The spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group (typically in the 7.0-7.5 ppm region), a singlet for the olefinic proton, singlets for the methyl groups on the camphor and tolyl moieties, and complex multiplets for the aliphatic protons of the camphor bicyclic system. |
| ¹³C NMR | The spectrum will display signals for the carbonyl carbon (typically >200 ppm), aromatic and olefinic carbons (in the 120-150 ppm range), and aliphatic carbons of the camphor skeleton and methyl groups at higher field. |
| Infrared (IR) | A strong absorption band characteristic of the conjugated ketone carbonyl (C=O) group is expected around 1680 cm⁻¹. Bands corresponding to C=C stretching of the aromatic ring and the α,β-unsaturated system, as well as C-H stretching and bending vibrations, will also be present. |
| Mass Spec. (MS) | The mass spectrum will show a molecular ion peak [M]⁺ at m/z ≈ 254.37, corresponding to the molecular weight of 4-MBC. The fragmentation pattern will be characteristic of the camphor and benzylidene moieties. |
Note: Specific chemical shift values for ¹H and ¹³C NMR can vary slightly depending on the solvent and instrument used. Despite extensive searches, a definitive, publicly available dataset with assigned peaks was not located.
Experimental Protocols
The following sections detail standardized methodologies for determining key physicochemical properties of 4-MBC.
Protocol for Melting Point Determination
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range. This protocol uses the capillary method.
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
Ensure the 4-MBC sample is dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 4-MBC (~66 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the slow rate and record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1 - T2.
-
Protocol for Determination of UV Absorption Maximum (λmax)
-
Principle: UV-Visible spectrophotometry measures the absorption of light in the ultraviolet-visible regions. The wavelength at which maximum absorption occurs (λmax) is a characteristic property of a substance.
-
Apparatus: UV-Vis spectrophotometer, quartz cuvettes (1 cm path length), volumetric flasks, analytical balance, and a suitable UV-transparent solvent (e.g., ethanol).
-
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of 4-MBC (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with ethanol to create a stock solution of known concentration.
-
Preparation of Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). For example, dilute 1 mL of the stock solution to 10 mL with ethanol.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument using the solvent as a blank across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse the cuvette with the 4-MBC working solution, then fill it and place it in the spectrophotometer.
-
Scan: Perform a wavelength scan of the sample from 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength at which the highest absorbance peak occurs. This wavelength is the λmax.
-
Biological Activity and Signaling Pathways
4-MBC is known to exhibit estrogenic activity, raising concerns about its potential as an endocrine-disrupting chemical (EDC). It is believed to exert these effects by interacting with nuclear estrogen receptors (ERα and ERβ), mimicking the action of the natural hormone 17β-estradiol. This interaction can initiate a cascade of downstream signaling events.
Caption: Proposed estrogenic signaling pathway of 4-Methylbenzylidene camphor (4-MBC).
Experimental Workflow for Assessing Estrogenic Activity
A common in vitro method to quantify the estrogenic potential of a compound like 4-MBC is the estrogen receptor transcriptional activation (ERTA) reporter gene assay. This assay uses a cell line engineered to produce a measurable signal (e.g., light from luciferase) in response to ER activation.
Caption: General experimental workflow for an ER-mediated reporter gene assay.
An In-depth Technical Guide to the Synthesis and Purification of Enzacamene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzacamene, also known as 4-methylbenzylidene camphor (B46023) (4-MBC), is an organic compound derived from camphor that has been utilized as a UV filter, primarily absorbing UVB radiation. Its synthesis is achieved through a base-catalyzed aldol (B89426) condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This technical guide provides a detailed overview of the synthesis pathway of this compound, followed by comprehensive purification methodologies, including recrystallization and column chromatography. The protocols described herein are based on established chemical principles and analogous reactions, providing a solid framework for the laboratory-scale production and purification of this compound.
This compound Synthesis Pathway
The synthesis of this compound proceeds via a Claisen-Schmidt condensation, a type of crossed aldol condensation, between camphor and 4-methylbenzaldehyde (B123495) (also known as p-tolualdehyde). The reaction is catalyzed by a base, typically a hydroxide (B78521) or an alkoxide, which facilitates the formation of an enolate from camphor. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde. A subsequent dehydration step leads to the formation of the α,β-unsaturated ketone, this compound.
dot
Caption: Synthesis pathway of this compound via aldol condensation.
Experimental Protocol: Base-Catalyzed Aldol Condensation
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Camphor
-
4-Methylbenzaldehyde (p-tolualdehyde)
-
Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (95%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve camphor in an appropriate volume of 95% ethanol.
-
Addition of Reactants: To the stirred solution, add an equimolar amount of 4-methylbenzaldehyde.
-
Initiation of Reaction: Prepare a solution of the base (e.g., 2M NaOH in water or a freshly prepared solution of sodium ethoxide in ethanol) and add it dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating may be required to drive the reaction to completion.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute HCl to neutralize the excess base.
-
Isolation of Crude Product: The crude this compound often precipitates out of the solution upon neutralization. Collect the solid by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.
Purification of this compound
The crude this compound obtained from the synthesis typically contains unreacted starting materials and side products. Therefore, purification is a critical step to obtain a high-purity final product. The two primary methods for the purification of this compound are recrystallization and column chromatography.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a particular solvent at different temperatures.
dot
Caption: General workflow for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water (if a mixed solvent system is needed)
Procedure:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. A mixed solvent system of ethanol and water can also be employed to optimize crystal formation.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of 95% ethanol. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Column Chromatography
Column chromatography is a powerful technique for separating and purifying individual components from a mixture based on their differential adsorption to a stationary phase while being eluted by a mobile phase.
dot
Caption: Workflow for the purification of this compound by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh for gravity chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Cotton or glass wool
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into a glass column plugged with cotton or glass wool. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as pure hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing to 5-10%).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on typical outcomes for analogous aldol condensation reactions and standard purification techniques. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.
Table 1: Synthesis of this compound - Reaction Parameters and Expected Yield
| Parameter | Value |
| Reactants | Camphor, 4-Methylbenzaldehyde |
| Catalyst | Sodium Hydroxide or Sodium Ethoxide |
| Solvent | 95% Ethanol |
| Reaction Temperature | Room Temperature to Gentle Reflux |
| Reaction Time | 2 - 6 hours |
| Expected Crude Yield | 70 - 85% |
Table 2: Purification of this compound - Methods and Expected Purity/Recovery
| Purification Method | Key Parameters | Expected Purity | Expected Recovery |
| Recrystallization | Solvent: 95% Ethanol | > 98% | 60 - 80% |
| Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Hexane:Ethyl Acetate (gradient) | > 99% | 50 - 70% |
Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of this compound. The base-catalyzed aldol condensation of camphor and 4-methylbenzaldehyde offers a straightforward route to this compound. Subsequent purification by either recrystallization from ethanol or silica gel column chromatography can yield a product of high purity. The detailed protocols and expected quantitative data presented herein serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Careful execution of these procedures should enable the successful and efficient production of high-purity this compound for further study and application.
References
In Vitro Estrogenic Activity of Enzacamene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzacamene, also known as 4-methylbenzylidene camphor (B46023) (4-MBC), is an organic camphor derivative utilized in the cosmetics industry as a UV B radiation filter in sunscreen lotions and other skincare products.[1] Emerging research has raised concerns about its potential as an endocrine disruptor, specifically through its estrogen-like activity.[2][3] This technical guide provides an in-depth overview of the in vitro estrogenic activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Quantitative Data Summary
The estrogenic activity of this compound has been quantified in various in vitro systems. The following tables summarize the key findings from multiple studies, providing metrics such as half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) to characterize its potency in cell proliferation and receptor binding assays.
Table 1: Estrogenic Activity of this compound in Cell Proliferation Assays
| Cell Line | Assay | Endpoint | EC50 (µM) | Reference |
| MCF-7 | Cell Proliferation | Increased cell number | 3.9 | [1][4] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Assay | Endpoint | IC50 (µM) | Reference |
| Porcine Uterine Cytosolic Receptors | Competitive Binding | Displacement of 16α-125I-estradiol | 112 | [4] |
| Human Estrogen Receptor α (hERα) | Competitive Binding | Displacement of 16α-125I-estradiol | No displacement up to 3mM | [4] |
| Human Estrogen Receptor β (hERβ) | Competitive Binding | Displacement of 16α-125I-estradiol | 35.3 | [1][4] |
Key In Vitro Experimental Protocols
The assessment of this compound's estrogenic activity relies on a suite of well-established in vitro assays. These assays are designed to measure different aspects of estrogen signaling, from direct receptor binding to downstream cellular responses.
Estrogen Receptor (ER) Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Objective: To determine the binding affinity of this compound for estrogen receptors (ERα and ERβ).
General Protocol:
-
Receptor Preparation: Estrogen receptors are typically sourced from porcine uterine cytosol or expressed as recombinant human ERα and ERβ proteins.[4]
-
Competitive Binding: A constant concentration of radiolabeled 16α-125I-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of this compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Unbound ligand is separated from the receptor-ligand complex using methods such as charcoal-dextran treatment or filtration.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (B170435) (IC50) is calculated.[4]
MCF-7 Cell Proliferation (E-Screen) Assay
This assay is a widely used method to assess the estrogenic or anti-estrogenic potential of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[5][6]
Objective: To determine if this compound can induce proliferation in estrogen-dependent cells.
General Protocol:
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium. For the assay, cells are transferred to an estrogen-free medium for a period (e.g., 72 hours) to synchronize them in the G0/G1 phase of the cell cycle and to deplete endogenous estrogens.[7]
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound or a positive control (e.g., 17β-estradiol).
-
Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.[6]
-
Cell Viability/Proliferation Assessment: The number of viable cells is determined using various methods, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.[8][9]
-
Data Analysis: The proliferative effect is calculated as the ratio of the number of cells in the treated wells to the number of cells in the vehicle control wells. The EC50 value, the concentration at which this compound induces a half-maximal proliferative response, is then determined.[4]
Reporter Gene Assay
Reporter gene assays are used to measure the transcriptional activation of the estrogen receptor by a test compound.
Objective: To determine if this compound can activate the estrogen receptor and induce the transcription of estrogen-responsive genes.
General Protocol:
-
Cell Line: A suitable cell line (e.g., human endometrial Ishikawa cells, GH4C1 rat pituitary cells) is stably or transiently transfected with two key genetic constructs:[2][10]
-
Treatment: The transfected cells are exposed to various concentrations of this compound.
-
Incubation: The cells are incubated to allow for ligand binding, receptor activation, and expression of the reporter gene.
-
Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity measured via luminescence) is quantified.[12]
-
Data Analysis: The fold induction of reporter gene activity relative to a vehicle control is calculated. This assay can determine the potency of the compound in activating the ER.
Yeast Estrogen Screen (YES) Assay
The YES assay is a bioassay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds.[13][14]
Objective: To screen for the estrogenic activity of this compound.
General Protocol:
-
Yeast Strain: The yeast is engineered to contain the human estrogen receptor (hER) gene and an expression plasmid carrying the lacZ gene (encoding β-galactosidase) under the control of EREs.[14][15]
-
Assay Procedure: The yeast cells are incubated in a 96-well microtiter plate with the test substance.[14]
-
Estrogenic Response: If the substance is estrogenic, it will bind to the hER, which then binds to the EREs and activates the transcription of the lacZ gene.
-
Detection: The expressed β-galactosidase is secreted into the medium, where it converts a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG), leading to a color change from yellow to red.[14]
-
Quantification: The intensity of the color change is measured spectrophotometrically and is proportional to the estrogenic activity of the sample.[16]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is crucial for a comprehensive understanding of this compound's estrogenic activity.
Estrogen Receptor Signaling Pathway
Estrogenic compounds like this compound are thought to exert their effects by mimicking endogenous estrogens and activating the estrogen receptor signaling pathway.
Caption: Estrogen receptor signaling pathway activated by this compound.
Experimental Workflow for MCF-7 Cell Proliferation Assay
The following diagram illustrates the key steps involved in the E-Screen assay.
Caption: Workflow for the MCF-7 cell proliferation (E-Screen) assay.
Experimental Workflow for Yeast Estrogen Screen (YES) Assay
The YES assay provides a rapid and sensitive method for screening potential estrogenic compounds.
Caption: Workflow for the Yeast Estrogen Screen (YES) assay.
Conclusion
The in vitro evidence strongly indicates that this compound possesses estrogenic properties. It has been shown to bind to estrogen receptors, with a preference for ERβ, and to induce proliferation in estrogen-dependent breast cancer cells.[1][4] The compound's estrogenic activity is detectable at micromolar concentrations.[2][5] While these in vitro findings are significant, it is important to consider that the estrogenic potency of this compound is lower than that of endogenous estrogens and some phytoestrogens.[2][3] Further research, including in vivo studies, is necessary to fully elucidate the potential health implications of human exposure to this compound. This guide provides a foundational understanding of the in vitro methodologies and data that are crucial for the continued investigation and risk assessment of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activation of estrogen receptor alpha and ERbeta by 4-methylbenzylidene-camphor in human and rat cells: comparison with phyto- and xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogenic activity and estrogen receptor beta binding of the UV filter 3-benzylidene camphor. Comparison with 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. A rapid and sensitive high throughput reporter gene assay for estrogenic effects of environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and sensitive reporter gene assays for detection of antiandrogenic and estrogenic effects of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. YES YAS test, transcriptional activation assays based on yeast strain [xenometrix.ch]
- 14. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 15. A yeast estrogen screen for examining the relative exposure of cells to natural and xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ftb.com.hr [ftb.com.hr]
Enzacamene: A Technical Guide to its Role as a UV Filter in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzacamene (B7805224), also known as 4-Methylbenzylidene Camphor (B46023) (4-MBC), is an organic chemical UV filter that has been utilized in various applications for its ability to absorb ultraviolet (UV) radiation, primarily in the UVB range.[1] Its mechanism of action involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then dissipated primarily as heat, thus preventing the UV radiation from reaching the substrate.[1] This technical guide provides an in-depth overview of this compound's properties as a UV filter for laboratory applications, including its UV-Visible spectral properties, photostability, and its known interactions with cellular signaling pathways. Detailed experimental protocols are provided to assist researchers in evaluating its efficacy and potential biological effects.
Core Physicochemical and UV Filtering Properties
This compound is a derivative of camphor and belongs to the class of benzylidene camphor compounds.[2][3] Its chemical structure, featuring a conjugated system, is responsible for its UV-absorbing capabilities.[1] The primary application of this compound has been in sunscreens to protect the skin from UVB radiation, which is a key contributor to sun damage.[3]
UV-Visible Absorption Spectrum
The UV absorption spectrum of this compound is characterized by a strong absorbance in the UVB range (280-320 nm), with a peak absorbance maximum (λmax) typically observed around 301 nm.[4][5][6]
| Wavelength (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| ~299-301 | Data not consistently available in public literature, requires experimental determination |
| UVB Range (280-320) | High |
| UVA Range (320-400) | Low |
Note: The molar absorptivity of this compound can be determined experimentally using the protocol outlined in the Experimental Protocols section.
Photostability of this compound
Photostability is a critical parameter for a UV filter, as it determines its ability to maintain its protective function upon exposure to UV radiation. This compound is considered to be relatively photolabile.[4] Studies have shown that it can degrade over time when exposed to UV light. One study reported a 10% loss of its protective power after 65 minutes of exposure and a 50% loss after 345 minutes.[4][5] The primary mechanism of energy dissipation for camphor-derived sunscreens is cis-trans isomerization. However, the quantum yield for this isomerization in this compound is relatively low (between 0.13 and 0.3), suggesting that other photochemical processes may contribute to its degradation.[3]
| Exposure Time (minutes) | UV Source | Percentage Degradation (%) | Reference |
| 65 | Not Specified | 10 | [4][5] |
| 345 | Not Specified | 50 | [4][5] |
Experimental Protocols
Determination of UV-Visible Absorption Spectrum and Molar Absorptivity
This protocol outlines the procedure for determining the UV-Visible absorption spectrum and calculating the molar absorptivity of this compound.
Materials:
-
This compound (4-Methylbenzylidene Camphor)
-
Spectroscopic grade solvent (e.g., ethanol, methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions Preparation: Prepare a series of dilutions from the stock solution to create at least five working solutions of decreasing concentrations.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from 250 nm to 400 nm.
-
Baseline Correction: Fill a quartz cuvette with the solvent to be used as a blank and place it in the spectrophotometer. Run a baseline scan to zero the instrument.
-
Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution before filling it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration in mol/L), calculate the molar absorptivity at λmax for each concentration.
-
Alternatively, plot a graph of absorbance at λmax versus concentration. The slope of the resulting line will be the molar absorptivity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H22O | CID 6434217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. BS EN ISO 24443:2021 | 31 Jan 2022 | BSI Knowledge [knowledge.bsigroup.com]
- 6. benchchem.com [benchchem.com]
Preliminary Toxicity of Enzacamene on Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enzacamene, also known as 4-Methylbenzylidene camphor (B46023) (4-MBC), is an organic camphor derivative utilized as a UV filter in cosmetic products.[1] Emerging in vitro research has highlighted its potential toxicological effects on various cell lines, raising concerns about its safety. This technical guide provides a comprehensive overview of the preliminary toxicity studies of this compound, focusing on its impact on cell viability, apoptosis, and the induction of oxidative stress. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.
Introduction
This compound (4-Methylbenzylidene camphor, 4-MBC) is a synthetic compound widely used in sunscreens and other personal care products for its ability to absorb UVB radiation.[1] Despite its prevalence, studies have indicated that this compound may act as an endocrine disruptor and exhibit cytotoxic effects on various cell types.[2][3] Understanding the preliminary toxicity profile of this compound at the cellular level is crucial for assessing its potential risks to human health. This guide synthesizes findings from in vitro studies on different cell lines, providing a detailed examination of the methodologies used and the quantitative outcomes observed.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary toxicity studies of this compound on different cell lines. These studies have primarily investigated its effects on cell proliferation, apoptosis, and the induction of reactive oxygen species (ROS).
Table 2.1: Effects of this compound on Human Trophoblast Cells (HTR8/SVneo)
| Endpoint | Concentration Range | Exposure Time | Observed Effect | Reference |
| Cell Proliferation | 5 - 400 µM | 48 h | Inhibition of cell proliferation. | [3] |
| Apoptosis | 10 - 50 µM | 48 h | Induction of apoptotic cell death. | [3] |
| Cell Cycle | 5 - 50 µM | 48 h | Increased proportion of cells in the SubG1 phase. | [3] |
| Cell Invasion | 50 µM | 48 h | Reduction in cell invasion. | [3] |
| Signaling Pathway Activation | 50 µM | 5 - 120 min | Activation of PI3K/AKT and ERK1/2 signaling pathways. | [3] |
Table 2.2: Effects of this compound on Human Breast Cancer Cells (MCF-7)
| Endpoint | Concentration | Observed Effect | Reference |
| Cell Proliferation | 10 µM | Maximal effects on cell proliferation observed. | [4] |
Table 2.3: Cytotoxicity of this compound on Hamster Cells (V79)
| Condition | Cytotoxicity Threshold | Exposure Time | Reference |
| Without Metabolic Activation | 8 µg/mL | 4 h | Severe cytotoxicity observed. |
| With Metabolic Activation | 100 µg/mL | 4 h | Cytotoxicity occurred. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on standard laboratory procedures and have been adapted to reflect the conditions used in the referenced studies on this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of HTR8/SVneo or MCF-7 cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 200 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 5 µM to 400 µM for HTR8/SVneo cells). Remove the existing medium from the wells and replace it with 200 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis in HTR8/SVneo cells.
-
Cell Treatment: Seed HTR8/SVneo cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 10 µM to 50 µM) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >670 nm.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol measures the intracellular generation of ROS in cells treated with this compound.
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound at the desired concentrations for the specified time.
-
DCFDA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) solution in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Express the ROS levels as a percentage of the control.
Western Blot Analysis for Signaling Pathway Activation
This protocol is for detecting the phosphorylation of key proteins in the PI3K/AKT and ERK1/2 pathways in HTR8/SVneo cells following this compound treatment.
-
Cell Lysis: Treat HTR8/SVneo cells with 50 µM this compound for various time points (e.g., 5 to 120 minutes). Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathways affected by this compound and the general experimental workflows described in this guide.
Caption: Signaling pathways activated by this compound leading to toxicological outcomes.
Caption: General experimental workflow for assessing this compound toxicity in cell lines.
Conclusion
The preliminary in vitro toxicity studies of this compound indicate that it can exert cytotoxic effects on various cell lines. Notably, in human trophoblast cells (HTR8/SVneo), this compound has been shown to inhibit cell proliferation and invasion, and induce apoptosis.[3] These effects are associated with the activation of the PI3K/AKT and ERK1/2 signaling pathways and an increase in intracellular reactive oxygen species.[3] Studies on MCF-7 breast cancer cells also suggest an impact on cell proliferation.[4] Furthermore, cytotoxicity has been observed in V79 hamster cells.[5]
The data and protocols presented in this guide provide a foundational understanding of the cellular responses to this compound exposure. Further research is warranted to fully elucidate the mechanisms of toxicity and to assess the potential in vivo implications of these findings. The provided methodologies can serve as a starting point for researchers designing further investigations into the safety of this widely used UV filter.
References
- 1. 4-Methylbenzylidene camphor | 4-MBC | Alkenyls | Ambeed.com [ambeed.com]
- 2. Interference Mechanisms of Endocrine System and Other Systems of Endocrine-Disrupting Chemicals in Cosmetics—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Estrogen-like effects of ultraviolet screen 3-(4-methylbenzylidene)-camphor (Eusolex 6300) on cell proliferation and ge… [ouci.dntb.gov.ua]
spectroscopic characterization of Enzacamene (UV, IR, NMR)
An In-depth Technical Guide to the Spectroscopic Characterization of Enzacamene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-Methylbenzylidene Camphor (B46023) (4-MBC), is an organic camphor derivative widely utilized as a UV B radiation filter in the cosmetics and sunscreen industry.[1][2] Its efficacy is rooted in its chemical structure, which allows for the absorption and dissipation of harmful UV energy.[3] A thorough spectroscopic characterization is fundamental for its quality control, stability testing, and regulatory compliance.
This technical guide provides a comprehensive overview of the analytical techniques used to characterize this compound, including Ultraviolet (UV) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. It details the expected spectral data, outlines experimental protocols, and illustrates the logical workflow for structural elucidation and confirmation.
Chemical Structure:
-
IUPAC Name: (3E)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one[4]
-
Molecular Formula: C₁₈H₂₂O[4]
-
Molecular Weight: 254.37 g/mol [1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to analyze the electronic transitions within a molecule, particularly in conjugated systems like that of this compound. The conjugated system, formed by the benzylidene group and the camphor carbonyl group, is responsible for its ability to absorb UV radiation.[3]
Spectroscopic Data
This compound is an effective UV B filter, designed to absorb radiation in the 280–320 nm range.[3][5] Its peak absorption is consistently reported in the mid-UV B spectrum.
| Parameter | Value | Reference |
| λmax (Maximum Absorption) | ~300 nm | [6][7] |
| Alternate λmax Reported | 301 nm | [2][8] |
| Alternate λmax Reported | 299 ± 2 nm | [9] |
| Absorption Range | 280 - 320 nm | [5] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol (B145695) or cyclohexane) in a 100 mL volumetric flask to create a stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL. The solvent used for dilution should be the same as the one used for the blank.
-
-
Instrumentation:
-
Use a calibrated double-beam UV-Vis spectrophotometer.
-
Use a matched pair of 1 cm quartz cuvettes.
-
-
Data Acquisition:
-
Set the wavelength range from 200 nm to 400 nm.
-
Perform a baseline correction using the solvent blank.
-
Record the spectrum of the prepared this compound solution.
-
Identify the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the vibrations of bonds, it provides a unique "fingerprint" of the compound. For this compound, IR spectroscopy can confirm the presence of the carbonyl group, carbon-carbon double bonds, aromatic rings, and aliphatic C-H bonds.[10][11]
Predicted Spectroscopic Data
The following table outlines the expected characteristic absorption bands for this compound based on its molecular structure.
| Functional Group | Bond Type | Predicted Absorption (cm⁻¹) | Intensity |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Alkyl Groups | C-H Stretch | 3000 - 2850 | Strong |
| Ketone (Conjugated) | C=O Stretch | 1715 - 1685 | Strong |
| Alkene/Aromatic | C=C Stretch | 1680 - 1585 | Medium-Weak |
| Alkyl Groups | C-H Bend | 1465 - 1370 | Medium |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid, powdered this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder using an agate mortar and pestle.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation:
-
Use a calibrated FT-IR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer's sample holder.
-
Scan the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Process the resulting interferogram using a Fourier transform to obtain the IR spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12] Both ¹H (proton) and ¹³C NMR are essential for the unambiguous structural confirmation of this compound, revealing the number of unique proton and carbon environments and their connectivity.
Predicted Spectroscopic Data
The chemical shifts in NMR are highly dependent on the chemical environment of the nuclei. The following tables provide predicted chemical shifts for this compound based on its structure and typical values for similar functional groups.
Table 4.1.1: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 7.5 | Multiplet | 4H |
| Vinylic Proton | ~6.2 | Singlet | 1H |
| Bridgehead/Aliphatic Protons (Camphor) | 1.0 - 2.8 | Multiplets | 7H |
| Aromatic Methyl Protons | ~2.4 | Singlet | 3H |
| Camphor Methyl Protons | 0.8 - 1.0 | Singlets | 3H, 3H |
Table 4.1.2: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 215 - 220 |
| Aromatic/Vinylic Carbons (C=C) | 120 - 150 |
| Aliphatic Carbons (Camphor) | 10 - 60 |
| Methyl Carbons | 9 - 22 |
Note: The carbonyl carbon signal in camphor itself is reported at δC 219.13 ppm.[13]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets.
-
Set the spectral width to cover the range of approximately 0 to 230 ppm.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.[14]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Integrated Spectroscopic Analysis Workflow
The characterization of this compound is not reliant on a single technique but on the integration of data from multiple spectroscopic methods. The workflow below illustrates the logical progression from sample to confirmed structure.
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
Logical Relationships in Structural Elucidation
Each spectroscopic technique provides complementary pieces of information that, when combined, create a complete picture of the this compound molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-METHYLBENZYLIDENE CAMPHOR - Ataman Kimya [atamanchemicals.com]
- 3. us.typology.com [us.typology.com]
- 4. This compound | C18H22O | CID 6434217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methylbenzylidene Camphor (Explained + Products) [incidecoder.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. careerendeavour.com [careerendeavour.com]
Enzacamene: A Technical Guide to its Potential as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enzacamene, also known as 4-methylbenzylidene camphor (B46023) (4-MBC), is an organic compound primarily utilized as a UV-B filter in sunscreen and cosmetic products. While effective in absorbing UV radiation, a substantial body of scientific evidence has raised concerns regarding its safety, highlighting its role as an endocrine disruptor. This technical guide provides an in-depth analysis of this compound, focusing on its chemical properties, mechanism of action, and its significant interactions with estrogen and thyroid signaling pathways. Although not traditionally developed as a chemical probe, its specific biological activities suggest a potential utility in studying these endocrine systems. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and development.
Chemical and Physical Properties
This compound is a derivative of camphor and is recognized for its ability to absorb UV-B radiation. Its chemical and physical characteristics are summarized in the table below.
| Property | Value |
| IUPAC Name | (1,7,7-trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one) |
| Synonyms | 4-Methylbenzylidene Camphor, 4-MBC, Eusolex 6300, Parsol 5000 |
| CAS Number | 36861-47-9 |
| Molecular Formula | C₁₈H₂₂O |
| Molecular Weight | 254.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Mechanism of UV Action | Dissipation of photon energy via cis-trans isomerization (Quantum yield: 0.13-0.3)[1] |
Quantitative Data Summary
The following tables summarize the key quantitative findings from toxicological and endocrinological studies on this compound.
Table 2.1: Estrogenic Activity of this compound
| Assay | System/Cell Line | Endpoint | Value (μM) | Reference |
| Estrogen Receptor β (ERβ) Binding Affinity | Recombinant human ERβ | IC₅₀ | 35.3 | Schlumpf et al., 2004[1][2] |
| MCF-7 Cell Proliferation | Human breast cancer | EC₅₀ | 3.9 | Schlumpf et al., 2004[1][2] |
| Transactivation in Endometrial Cells | Human (Ishikawa) | - | > 1 | Mueller et al., 2003[1] |
Table 2.2: Thyroid System Disruption by this compound in Rats
| Parameter | Dosage | Observation | Reference |
| Serum TSH Levels | ≥33 mg/kg | Significantly elevated | Wuttke et al., 2006[1] |
| Serum T₄ Levels | ≥33 mg/kg | Decreased | Wuttke et al., 2006[1] |
| Serum T₃ Levels | ≥33 mg/kg | Unchanged | Wuttke et al., 2006[1] |
| Thyroid Gland Weight | Higher doses | Increased | Wuttke et al., 2006[1] |
Signaling Pathways and Mechanisms of Action
This compound's biological effects are primarily attributed to its interaction with the endocrine system, specifically the estrogen and thyroid signaling pathways.
Estrogenic Signaling Pathway
This compound has been shown to act as a xenoestrogen, a foreign chemical that mimics the effects of estrogen. It preferentially binds to and activates Estrogen Receptor β (ERβ), and to a lesser extent, Estrogen Receptor α (ERα)[1]. This interaction can trigger downstream cellular responses typically regulated by endogenous estrogens, such as cell proliferation and gene expression changes[1].
References
Methodological & Application
Application Notes: Protocol for Dissolving and Utilizing Enzacamene in Cell Culture
Introduction
Enzacamene, also known as 4-Methylbenzylidene Camphor (B46023) (4-MBC), is an organic camphor derivative primarily used as a UV B radiation filter in cosmetic products.[1] In research settings, it is investigated for its biological activities, notably as an endocrine disruptor.[1] Studies have shown that this compound exhibits estrogenic activity by binding to and activating estrogen receptors (ERα and ERβ) and can also affect the thyroid system.[1] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, making Dimethyl Sulfoxide (DMSO) the recommended solvent for preparing stock solutions for in vitro and cell culture-based assays.[2][3]
This document provides a detailed protocol for the solubilization of this compound in DMSO and its subsequent application in cell culture experiments. Adherence to this protocol is critical to ensure compound stability, experimental reproducibility, and minimization of solvent-induced cytotoxicity.
Data Presentation: Key Properties and Recommendations
The following table summarizes essential quantitative data for the preparation and use of this compound solutions in a research laboratory setting.
| Parameter | Value | Source(s) |
| Synonyms | 4-Methylbenzylidene Camphor, 4-MBC, Eusolex 6300 | [3][4][5] |
| Molecular Formula | C₁₈H₂₂O | [3][4] |
| Molecular Weight | 254.4 g/mol | [3][4] |
| Solubility in DMSO | Approximately 20 mg/mL | [3][4] |
| Solubility in Aqueous Buffers | Poorly soluble / Insoluble | [2][3] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (v/v) . Most cell lines tolerate this concentration. | [6][7] |
| Ideal Final DMSO Concentration in Media | ≤ 0.1% (v/v) . Considered safe for almost all cell types and is recommended to eliminate solvent effects. | [8][9] |
| Stock Solution Storage | Aliquots stored at -20°C or -80°C to prevent freeze-thaw cycles. | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in 100% DMSO.
Materials:
-
This compound powder (≥98% purity)[3]
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials[11]
-
Vortex mixer and/or sonicator bath
-
Calibrated pipettes and sterile tips
Procedure:
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. DMSO can readily penetrate the skin, carrying dissolved compounds with it.[12]
-
Calculate Required Mass: Determine the mass of this compound needed.
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 254.4 g/mol = 2.544 mg
-
-
Weighing: Accurately weigh 2.544 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of 100% sterile DMSO to the tube.[12]
-
Mixing: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, gentle warming to 37°C or brief sonication can be used to aid dissolution.[10] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[10] This prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Treatment of Cultured Cells with this compound
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Cultured cells in appropriate vessels (e.g., 96-well plates, flasks)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile pipettes and tips
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound required for your experiment (e.g., a dose-response curve from 0.1 µM to 10 µM).
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Prepare Treatment Media:
-
Calculate the volume of stock solution needed. For example, to make 10 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock:
-
V₁ = (M₂ x V₂) / M₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1% (v/v).
-
Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation.[13]
-
Prepare serial dilutions from this solution using complete cell culture medium to achieve the lower desired concentrations.
-
-
Prepare Vehicle Control: It is critical to have a vehicle control to account for any effects of the solvent.[9] Prepare a control medium containing the same final concentration of DMSO as the highest concentration used for treatment (e.g., 0.1% DMSO in medium).
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Add the appropriate volume of the prepared this compound-containing media or the vehicle control medium to the respective wells or flasks.
-
-
Incubation: Return the cells to the incubator and maintain under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired experimental duration.
Protocol 3: Example Application - Cell Viability Assessment using MTT Assay
This protocol provides a general method to assess the cytotoxicity of this compound.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[14]
-
Treatment: Remove the medium and treat the cells with serial dilutions of this compound and a vehicle control as described in Protocol 2.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well to dissolve the formazan crystals.[14] Incubate overnight in the dark if using an SDS-HCl solution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from compound preparation to cell treatment and analysis.
This compound Signaling Pathway Diagram
This diagram illustrates the proposed mechanism of action for this compound as an endocrine disruptor via the estrogen receptor signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H22O | CID 6434217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. lifetein.com [lifetein.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. unmc.edu [unmc.edu]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Enzacamene in Tissue Samples by HPLC-UV
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Enzacamene (also known as 4-Methylbenzylidene Camphor or 4-MBC) in biological tissue samples. The protocol provides a comprehensive workflow, including tissue homogenization, a liquid-liquid extraction (LLE) procedure for sample clean-up, and optimized chromatographic conditions for accurate analysis. This method is suitable for researchers in toxicology, pharmacology, and drug development requiring precise measurement of this compound accumulation in tissues.
Introduction
This compound, or 4-Methylbenzylidene Camphor (4-MBC), is an organic chemical compound widely used as a UV-B filter in sunscreens and other cosmetic products to protect the skin from sun damage.[1][2] Due to its widespread use, concerns have been raised about its systemic absorption and potential to act as an endocrine disruptor.[3] Consequently, regulatory bodies and research institutions require sensitive analytical methods to quantify its presence and accumulation in biological matrices, including tissues.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective technique for analyzing UV-absorbing compounds like this compound.[4] This note presents a validated method for extracting this compound from tissue samples and quantifying it with high precision and accuracy.
Principle
The method involves the homogenization of tissue samples, followed by the precipitation of proteins using a cold organic solvent. This compound is then selectively extracted from the tissue homogenate into an immiscible organic solvent via liquid-liquid extraction. The resulting extract is evaporated to dryness and reconstituted in the mobile phase for analysis.
Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase of acetonitrile (B52724) and water. Detection and quantification are performed by monitoring the UV absorbance at 301 nm, which is the peak absorbance wavelength for this compound.[5] Quantification is based on an external standard calibration curve.
Experimental
3.1. Apparatus and Materials
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Tissue homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge capable of 10,000 x g and 4°C
-
Nitrogen evaporation system
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
3.2. Reagents and Standards
-
This compound (4-MBC) analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Hexane (B92381) (HPLC grade)
-
Acetic Acid (Glacial, analytical grade)
-
Control tissue (e.g., porcine or rodent liver, skin, or adipose tissue)
3.3. Standard and Calibrator Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 5, and 40 µg/mL) by spiking known amounts of this compound into the control tissue homogenate before the extraction step.
Protocols
Protocol 1: Tissue Sample Preparation and Extraction
This protocol describes the steps to extract this compound from tissue samples prior to HPLC analysis.
-
Tissue Homogenization:
-
Accurately weigh approximately 200 mg of frozen tissue sample.
-
Add 1 mL of ice-cold acetonitrile to the tissue in a suitable tube.
-
Homogenize the sample until no visible tissue fragments remain. Keep the sample on ice to prevent degradation.
-
-
Protein Precipitation:
-
Vortex the homogenate for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Liquid-Liquid Extraction (LLE):
-
Carefully transfer the supernatant to a new clean tube.
-
Add 1 mL of HPLC-grade water and 2 mL of hexane to the supernatant.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the upper organic (hexane) layer containing this compound to a new tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Final Filtration:
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[6] The sample is now ready for injection.
-
Protocol 2: HPLC-UV Analysis
This protocol outlines the instrumental conditions for the chromatographic separation and detection of this compound.
-
Set up the HPLC system according to the parameters listed in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase only) to ensure the system is clean.
-
Construct the Calibration Curve: Inject the prepared working standard solutions (from 0.1 to 50 µg/mL) in ascending order of concentration.
-
Analyze Samples: Inject the prepared tissue extracts and QC samples.
Data Presentation
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (80:20 v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV Absorbance at 301 nm[5] |
| Run Time | 10 minutes |
| Expected Retention Time | ~ 5-7 minutes |
Data Analysis and Quantification
-
Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the analytical standard.
-
Integration: Integrate the peak area of the this compound peak in all standards and samples.
-
Calibration Curve: Generate a linear regression calibration curve by plotting the peak area versus the concentration of the working standards. The curve should have a correlation coefficient (r²) of ≥ 0.995.
-
Quantification: Calculate the concentration of this compound in the tissue samples using the regression equation from the calibration curve. The final concentration in the tissue should be reported in µg/g (or ng/g) after accounting for the initial tissue weight and dilution factors.
Method Validation Summary
A full method validation should be performed according to established guidelines. Key parameters are summarized below.
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 - 50 µg/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD%) | ≤ 15% |
| Limit of Detection (LOD) | ~ 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Conclusion
The described HPLC-UV method provides a straightforward and effective means for the quantification of this compound in tissue samples. The sample preparation protocol, combining protein precipitation with liquid-liquid extraction, offers sufficient cleanup for robust chromatographic analysis. This application note serves as a comprehensive guide for researchers requiring accurate measurement of this common UV filter in biological tissues.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. 4-Methylbenzylidene Camphor Manufacturer & Suppliers |ELUVSAFE-4MBC - Elchemy [elchemy.com]
- 3. This compound | C18H22O | CID 6434217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methylbenzylidene Camphor (Explained + Products) [incidecoder.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Enzacamene in Photostability Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzacamene, also known as 4-Methylbenzylidene Camphor (B46023) (4-MBC), is an organic compound utilized in the cosmetics industry as a UV filter, primarily absorbing UVB radiation.[1] Its efficacy and safety profile, particularly its photostability, are critical parameters for formulators in the development of sunscreen and other skincare products. This document provides detailed application notes and protocols for the assessment of this compound's photostability, intended to guide researchers in the pharmaceutical and cosmetic sciences.
The primary mechanism by which camphor-derived sunscreens like this compound dissipate UV energy is through a reversible cis-trans (E/Z) photoisomerization around the exocyclic carbon-carbon double bond.[2] Upon absorption of a photon, the molecule transitions to an excited state and then relaxes by converting from the (E)-isomer to the (Z)-isomer, releasing the absorbed energy primarily as heat. However, the quantum yield for this isomerization in this compound is relatively low, reported to be between 0.13 and 0.3.[2][3] This low quantum yield suggests that other photochemical processes may occur, potentially leading to photodegradation and a loss of UV protection under prolonged sun exposure.[2]
Recent regulatory actions have highlighted concerns regarding the endocrine-disrupting potential of this compound, leading to a ban on its use in cosmetic products in the European Union.[1] Despite this, the methodologies for assessing its photostability remain relevant for research and for the evaluation of other UV filters.
Data Presentation: Quantitative Photostability Data
The following table summarizes quantitative data from a study investigating the photostability of this compound in a sunscreen formulation. It is important to note that this data reflects the behavior of this compound within a specific formulation and may not represent its intrinsic photostability.
| Formulation Component | Initial Concentration | UV Exposure | Remaining this compound (%) | Analytical Method | Reference |
| This compound in an O/W emulsion | Not Specified | Sunlight | 78.9% | HPLC | [4] |
Note: The study cited complexed this compound with random methyl-β-cyclodextrin (RM-β-CD), which was shown to decrease its light-induced decomposition compared to the free form (7.1% degradation for the complex vs. 21.1% for free 4-MBC).[4]
Experimental Protocols
In Vitro Photostability Testing of this compound using UV-Visible Spectroscopy
This protocol outlines a general method for assessing the photostability of this compound in a solution or a simple formulation by measuring the change in its UV absorbance spectrum after exposure to a controlled dose of UV radiation.
Objective: To evaluate the change in the UV absorbance profile of this compound after UV irradiation.
Materials:
-
This compound (4-Methylbenzylidene Camphor)
-
Suitable solvent (e.g., ethanol, isopropanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
-
Calibrated solar simulator (source of UV radiation)
-
Magnetic stirrer and stir bars
-
Aluminum foil
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).
-
Initial Absorbance Measurement (T0):
-
Fill a quartz cuvette with the this compound solution.
-
Measure the initial absorbance spectrum from 290 nm to 400 nm using the UV-Visible spectrophotometer. Use the pure solvent as a blank.
-
Record the absorbance spectrum.
-
-
Control Sample: Prepare a control sample in an identical quartz cuvette and wrap it completely in aluminum foil to protect it from light.
-
UV Irradiation:
-
Place the sample cuvette (unwrapped) and the control cuvette (wrapped) in the solar simulator.
-
Expose the samples to a controlled dose of UV radiation. The dose can be defined in terms of Joules/cm² or as a factor of a product's expected SPF.
-
-
Post-Irradiation Absorbance Measurement (T1):
-
After the irradiation period, immediately measure the final absorbance spectrum of both the irradiated sample and the control sample across the same UV range (290-400 nm).
-
-
Data Analysis:
-
Compare the pre-irradiation (T0) and post-irradiation (T1) absorbance spectra of the sample.
-
Calculate the percentage of photodegradation by comparing the absorbance at the λmax (approximately 300 nm for this compound) before and after irradiation.[2]
-
The area under the curve (AUC) for the UVB and UVA regions can also be calculated to quantify the loss of protection.
-
Quantification of this compound Photodegradation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the precise quantification of this compound before and after UV exposure, allowing for the determination of its degradation kinetics.
Objective: To quantify the concentration of this compound in a sample before and after UV irradiation using HPLC.
Materials:
-
This compound standard
-
Sunscreen formulation containing this compound or a solution of this compound
-
Polymethyl methacrylate (B99206) (PMMA) plates or other suitable inert substrate
-
Solar simulator
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., methanol/water gradient)
-
Extraction solvent (e.g., isopropanol, methanol)
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation and Application:
-
Accurately weigh a PMMA plate.
-
Apply a uniform thin film of the sunscreen formulation or this compound solution onto the plate at a standard concentration (e.g., 1.0-2.0 mg/cm²).
-
Allow the film to dry in the dark for at least 30 minutes.
-
-
Initial Sample Extraction (T0):
-
Prepare a duplicate plate in the same manner and keep it protected from light (control).
-
Immerse the control plate in a known volume of extraction solvent (e.g., isopropanol).
-
Use an ultrasonic bath to ensure complete dissolution of the film.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
UV Irradiation:
-
Expose the sample plate to a controlled dose of UV radiation from the solar simulator.
-
-
Post-Irradiation Sample Extraction (T1):
-
After irradiation, immerse the exposed plate in the same volume of extraction solvent as the control.
-
Follow the same extraction and filtration procedure as for the initial sample.
-
-
HPLC Analysis:
-
Inject both the T0 and T1 extracts into the HPLC system.
-
Separate the components using a C18 column and a suitable mobile phase gradient.
-
Detect this compound using a UV detector set at its λmax (around 300 nm).
-
Quantify the concentration of this compound in both samples by comparing the peak areas to a calibration curve prepared from standard solutions of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining after irradiation using the following formula: % Remaining = (Concentration at T1 / Concentration at T0) * 100
-
The photodegradation can be expressed as: % Photodegradation = 100 - % Remaining
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed photochemical pathways for this compound upon UV exposure.
Caption: General experimental workflow for in vitro photostability testing.
Potential Photodegradation Products
Studies involving advanced oxidation processes, such as UV-activated persulfate, have identified potential transformation byproducts of this compound.[5] While these conditions are more aggressive than standard photostability testing, they provide insight into possible degradation pathways. Identified byproducts include those resulting from hydroxylation (m/z 271) and demethylation (m/z 243).[5] Further research under simulated solar conditions is necessary to confirm the formation of these and other photodegradants in cosmetic formulations.
Conclusion
The assessment of this compound's photostability is crucial for understanding its performance and safety as a UV filter. The protocols provided herein offer standardized methods for conducting these evaluations. While this compound's primary photoprotective mechanism involves reversible isomerization, its low quantum yield for this process suggests a susceptibility to photodegradation. Researchers are encouraged to employ rigorous analytical techniques, such as HPLC, to accurately quantify degradation and identify potential photoproducts. Given the recent regulatory changes concerning this compound, these methodologies remain vital for the development and evaluation of new and existing UV filtering agents.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Complexation of the sunscreen agent, 4-methylbenzylidene camphor with cyclodextrins: effect on photostability and human stratum corneum penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of 4-methylbenzylidene camphor degradation by UV-activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Enzacamene in the Yeast Estrogen Screen (YES) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Yeast Estrogen Screen (YES) assay is a powerful and widely used in vitro tool for the detection of substances that can interact with the human estrogen receptor (hER).[1][2] This genetically modified yeast-based system, typically using Saccharomyces cerevisiae, serves as a robust screening method for identifying potential endocrine-disrupting chemicals (EDCs), assessing the estrogenic or anti-estrogenic activity of pharmaceutical compounds, and monitoring environmental samples.[3] The assay's foundation lies in the co-expression of the human estrogen receptor (alpha or beta) and a reporter gene, most commonly lacZ, which encodes the enzyme β-galactosidase.[2][4] When an estrogenic compound, such as the UV filter Enzacamene (also known as 4-Methylbenzylidene camphor (B46023) or 4-MBC), binds to the hER, it triggers a conformational change in the receptor. This activated complex then binds to estrogen response elements (EREs) in the yeast's DNA, initiating the transcription of the lacZ gene.[4] The subsequent production of β-galactosidase can be quantified by the enzymatic conversion of a chromogenic substrate, providing a measurable signal that is proportional to the estrogenic activity of the test compound.[1][4]
This compound is an organic compound used in some sunscreens and cosmetic products to absorb UVB radiation.[5] Concerns have been raised about its potential to act as an endocrine disruptor.[5][6] The YES assay is a valuable tool for assessing the estrogenic potential of such compounds. Studies have indicated that this compound exhibits weak estrogenic activity in various in vitro assays.[2][6]
Data Presentation
The estrogenic potency of a test compound in the YES assay is typically quantified by its EC50 value, which is the concentration of the compound that elicits 50% of the maximum response. This is often compared to the EC50 of the natural estrogen, 17β-estradiol (E2), to determine the relative estrogenic potency.
While specific EC50 values for this compound in the YES assay are not consistently reported in publicly available literature, the consensus is that it acts as a weak estrogen agonist. For comparative purposes, the table below includes the typical EC50 for the potent natural estrogen 17β-estradiol and describes the observed activity of this compound.
| Compound | Chemical Name | CAS Number | Typical EC50 in YES Assay | Estrogenic Potency |
| 17β-estradiol (E2) | (17β)-Estra-1,3,5(10)-triene-3,17-diol | 50-28-2 | ~1 x 10⁻¹⁰ M | High |
| This compound (4-MBC) | 3-(4-Methylbenzylidene)camphor | 36861-47-9 | Not consistently reported | Weak agonist |
Signaling Pathway
The signaling cascade in the YES assay is a simplified version of the estrogenic response pathway in vertebrates. The following diagram illustrates the key steps involved when an estrogenic compound like this compound is introduced to the yeast cells.
References
- 1. Estrogen-like effects of ultraviolet screen 3-(4-methylbenzylidene)-camphor (Eusolex 6300) on cell proliferation and gene induction in mammalian and amphibian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of estrogen receptor alpha and ERbeta by 4-methylbenzylidene-camphor in human and rat cells: comparison with phyto- and xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic activity and estrogen receptor beta binding of the UV filter 3-benzylidene camphor. Comparison with 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Estrogenic activity and estrogen receptor {beta} binding of the UV filter 3-benzylidene camphor Comparison with 4-methylbenzylidene camphor (Journal Article) | ETDEWEB [osti.gov]
In Vivo Experimental Design for Enzacamene Exposure in Zebrafish: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enzacamene (4-Methylbenzylidene camphor (B46023), 4-MBC) is a widely used ultraviolet (UV) filter in sunscreens and other personal care products. Its increasing detection in aquatic environments has raised concerns about its potential ecotoxicological effects. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for toxicological studies due to its rapid development, genetic tractability, and physiological similarity to higher vertebrates. This document provides a detailed experimental design for assessing the toxicity of this compound in zebrafish, with a focus on developmental toxicity, endocrine disruption, and neurotoxicity. The provided protocols are intended to serve as a comprehensive guide for researchers in academia and industry.
Introduction
This compound has been identified as a potential endocrine-disrupting chemical (EDC) with the capacity to interfere with the hormonal systems of aquatic organisms.[1][2] Studies have shown that this compound can interact with the hypothalamus-pituitary-gonadal (HPG) and hypothalamus-pituitary-thyroid (HPT) axes, leading to adverse reproductive and developmental outcomes.[2][3] Furthermore, evidence suggests that this compound can induce neurotoxic effects, impacting neuronal and muscular development.[4][5][6][7] This document outlines a tiered approach for evaluating the in vivo effects of this compound exposure in zebrafish, from acute toxicity assessment to specific investigations of endocrine and neurological endpoints.
Data Presentation: Summary of Quantitative Toxicological Data for this compound in Zebrafish
The following tables summarize key quantitative data from published studies on the effects of this compound on zebrafish embryos and larvae.
Table 1: Acute Toxicity of this compound in Zebrafish Embryos
| Parameter | Value | Exposure Duration (hpf) | Reference |
| LC50 | 19.82 µM (5.04 mg/L) | 72 | |
| EC50 (Trunk Malformation) | 14.5 µM (3.69 mg/L) | 72 |
hpf: hours post-fertilization
Table 2: Sub-lethal Effects of this compound on Zebrafish Embryos/Larvae
| Endpoint | Concentration | Effect | Exposure Duration | Reference |
| Morphological Abnormalities | 0.083 - 0.77 mg/L | Notochord curvature, delayed yolk sac absorption, pericardial edema | 96 hpf | [2] |
| Heart Rate | 0.77 mg/L | Decreased heart rate at 48 hpf | 96 hpf | [2] |
| Acetylcholinesterase (AChE) Activity | > 0.15 mg/L | Induction of AChE activity | 96 hpf | [2] |
| Glutathione S-transferase (GST) Activity | > 0.15 mg/L | Induction of GST activity | 96 hpf | [2] |
| Gene Expression (cyp19a1b - brain aromatase) | 0.19 mg/L (EC10) | Down-regulation | 96 hpf | [2] |
| Gene Expression (ar, esr1, vtg1) | 5, 50, and 500 µg/L | Significantly altered transcriptional and translational responses | 120 hpf | [1] |
| Motility | 15 µM | Impaired motility and abnormal axial curvature | 72 hpf | [4][5][6][7] |
| Axon Pathfinding | 15 µM | Errors in primary and secondary motor neuron innervation | 72 hpf | [4][5] |
Experimental Protocols
Zebrafish Husbandry and Embryo Collection
-
Animal Care: Adult zebrafish should be maintained in a recirculating water system at 28.5°C with a 14:10 hour light:dark cycle. Fish should be fed a combination of dry flake food and live brine shrimp twice daily.
-
Breeding: To obtain embryos, place male and female zebrafish (2:1 ratio) in a breeding tank with a divider the evening before the experiment.[8] Remove the divider in the morning to allow for spawning.
-
Embryo Collection and Selection: Collect newly fertilized eggs within 30 minutes of spawning.[8] Under a stereomicroscope, select healthy, fertilized embryos for experiments. Discard any unfertilized or damaged embryos.
Protocol 1: Fish Embryo Acute Toxicity (FET) Test (adapted from OECD Guideline 236)
This protocol determines the acute toxicity of this compound to zebrafish embryos.[9][10][11][12][13]
-
Materials:
-
This compound (4-MBC) stock solution (in a suitable solvent like DMSO; ensure final solvent concentration is non-toxic, typically <0.1%).
-
Embryo medium (e.g., E3 medium).
-
24-well plates.
-
Fertilized zebrafish embryos (4 hours post-fertilization, hpf).
-
-
Procedure:
-
Prepare a series of this compound dilutions from the stock solution in embryo medium. A typical design includes at least five increasing concentrations and a control (embryo medium with solvent if used).
-
Place one healthy embryo per well in a 24-well plate containing 2 mL of the respective test solution. Use 20 embryos per concentration.[9][12]
-
Incubate the plates at 28.5°C for 96 hours.
-
At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope and record the following apical endpoints as indicators of lethality:
-
At each time point, also record any sub-lethal morphological abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.
-
At 96 hpf, calculate the LC50 value using appropriate statistical software.
-
Protocol 2: Larval Behavior Assay
This protocol assesses the neurobehavioral effects of this compound exposure using a light/dark transition test.[14][15]
-
Materials:
-
Zebrafish larvae (5 days post-fertilization, dpf) previously exposed to sub-lethal concentrations of this compound from 4 to 96 hpf.
-
96-well plates.
-
Automated behavioral analysis system with light and dark transitioning capabilities.
-
-
Procedure:
-
Following the 96-hour exposure period from the FET test, transfer individual larvae to the wells of a 96-well plate containing fresh embryo medium.
-
Acclimate the larvae in the behavioral analysis system for a defined period (e.g., 30 minutes) under light conditions.
-
Subject the larvae to alternating periods of light and dark (e.g., 5 minutes light, 5 minutes dark, repeated for several cycles).
-
The automated system will track the movement of each larva.
-
Analyze the data for parameters such as:
-
Total distance moved.
-
Velocity.
-
Time spent in different zones of the well.
-
Changes in activity during light-to-dark and dark-to-light transitions.
-
-
Compare the behavioral responses of this compound-exposed larvae to the control group.
-
Protocol 3: Gene Expression Analysis by qPCR
This protocol measures changes in the expression of key genes involved in endocrine and neurodevelopmental pathways.
-
Materials:
-
Zebrafish embryos/larvae exposed to this compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., esr1, ar, vtg1, cyp19a1b, neurogenin, synapsin) and a reference gene (e.g., β-actin).
-
-
Procedure:
-
At the desired time point (e.g., 96 or 120 hpf), collect pools of embryos/larvae (e.g., 10-20 individuals per replicate) from each treatment group.
-
Homogenize the samples and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers, and qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of target genes in the this compound-exposed groups compared to the control group.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound toxicity in zebrafish.
Simplified Signaling Pathway for this compound-Induced Endocrine Disruption
Caption: this compound's interaction with endocrine signaling pathways.
Putative Neurotoxic Mechanism of this compound
Caption: Proposed neurotoxic effects of this compound in zebrafish.
Conclusion
The experimental design and protocols outlined in this document provide a robust framework for investigating the in vivo effects of this compound exposure in zebrafish. By employing a tiered approach that encompasses acute toxicity, behavioral analysis, and molecular endpoints, researchers can gain a comprehensive understanding of the potential risks associated with this prevalent UV filter. The use of the zebrafish model, coupled with the detailed methodologies provided, will facilitate standardized and reproducible toxicological assessments, ultimately contributing to a more informed risk assessment of this compound in aquatic environments.
References
- 1. Embryonal exposure to 4-methylbenzylidene camphor induces reproduction impairment in adult zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity effects of the organic UV-filter 4-Methylbenzylidene camphor in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. Effects of 4-methylbenzylidene camphor (4-MBC) on neuronal and muscular development in zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 8. youtube.com [youtube.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Applicability of the fish embryo acute toxicity (FET) test (OECD 236) in the regulatory context of Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Test No. 236: Fish Embryo Acute Toxicity (FET) Test - Overton [app.overton.io]
- 13. researchgate.net [researchgate.net]
- 14. Endocrine disruptors affect larval zebrafish behavior: Testing potential mechanisms and comparisons of behavioral sensitivity to alternative biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzacamene Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzacamene, also known as 4-methylbenzylidene camphor (B46023) (4-MBC), is an organic camphor derivative utilized as a UV B radiation filter in the cosmetics industry.[1] Beyond its application in sunscreens, this compound is a compound of interest in toxicological and endocrine research due to its activity as an endocrine disruptor.[1] It has been shown to interact with both estrogen and thyroid hormone signaling pathways.[1][2] Accurate and reproducible experimental results necessitate the correct preparation and handling of this compound stock solutions. These application notes provide detailed protocols for the preparation, storage, and use of this compound for laboratory research, particularly for in vitro cell-based assays.
Chemical and Physical Properties
A thorough understanding of this compound's properties is crucial for its effective use in research.
| Property | Value |
| Synonyms | 4-Methylbenzylidene camphor, 4-MBC, Eusolex 6300, Parsol 5000 |
| Chemical Formula | C₁₈H₂₂O |
| Molar Mass | 254.37 g/mol [1] |
| Appearance | White to off-white crystalline powder[1][3] |
| Melting Point | 66-69 °C[1][4] |
| Purity | ≥98% |
| UV Absorption (λmax) | 226, 299 nm[5][6] |
| Storage Temperature | -20°C (for solid and stock solutions)[5][6] |
| Stability | ≥ 4 years (solid form at -20°C)[5][6] |
Solubility Data
This compound is a lipophilic compound, rendering it insoluble in water but soluble in various organic solvents. The choice of solvent is critical for preparing a stable and effective stock solution.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | ~30 mg/mL[5] | |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20-50 mg/mL[5][7] | A common solvent for preparing stock solutions for in vitro cell culture experiments. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤0.1%). |
| Ethanol (B145695) | ~30 mg/mL[5] | Can be used for stock solution preparation. |
| Ethanol:PBS (pH 7.2) (1:2 solution) | ~0.3 mg/mL[5][6] | For applications requiring lower organic solvent concentrations, this compound can be first dissolved in ethanol and then diluted in a buffered solution. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[6] |
| Water | Insoluble[1] | |
| Oil | Soluble[3] | Relevant for topical formulations and certain in vivo applications. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro cell culture applications.
Materials:
-
This compound (solid powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 254.37 g/mol x 1000 mg/g = 2.54 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh out 2.54 mg of this compound powder into a sterile microcentrifuge tube. Record the exact mass.
-
Dissolution:
-
Add 1 mL of DMSO to the tube containing the weighed this compound.
-
Close the tube securely and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming or brief sonication can be applied, but monitor for any signs of compound degradation.
-
-
Aliquoting and Storage:
-
To prevent repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile, amber cryovials.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To ensure accuracy, especially for lower final concentrations, it is advisable to perform a serial dilution. For example, to prepare a 10 µM working solution, first prepare a 100 µM intermediate solution.
-
Dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
-
Final Dilution:
-
Further dilute the intermediate solution to the desired final concentration in the cell culture medium. For example, to achieve a final concentration of 10 µM from a 100 µM intermediate solution, perform a 1:10 dilution.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically <0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
Application Notes
This compound's estrogenic activity makes it a relevant compound for studies involving hormone-responsive cancers, such as ER-positive breast cancer. A common in vitro model for this is the MCF-7 cell line.
MCF-7 Cell Proliferation Assay (E-SCREEN):
The E-SCREEN (Estrogen-SCREEN) assay measures the proliferative response of MCF-7 cells to estrogenic compounds.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in their regular growth medium and allow them to attach overnight.
-
Hormone Deprivation: To sensitize the cells to estrogenic stimuli, replace the growth medium with a hormone-free medium (e.g., phenol (B47542) red-free medium supplemented with charcoal-stripped serum) for 24-72 hours prior to treatment. A 72-hour period in estrogen-free medium can significantly enhance the response to estrogenic compounds.[5]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a period of 3 to 6 days.
-
Viability Assessment: Cell proliferation can be quantified using various methods, such as the MTT assay, which measures the metabolic activity of viable cells.
Signaling Pathways and Experimental Workflows
Estrogenic Signaling Pathway of this compound
This compound has been shown to act as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Upon binding, it can initiate downstream signaling cascades that promote cell proliferation. The following diagram illustrates the classical genomic signaling pathway activated by this compound in an ER-positive cell.
References
- 1. dovepress.com [dovepress.com]
- 2. Intercepting the Downstream of the Estrogen Receptor Signaling Pathway: Discovery of a Potent and Efficient SRC-3 PROTAC Degrader for Overcoming Endocrine Resistance Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pesticides With Potential Thyroid Hormone-Disrupting Effects: A Review of Recent Data [frontiersin.org]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: Enzacamene as a Positive Control in Estrogenicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzacamene, also known as 4-methylbenzylidene camphor (B46023) (4-MBC), is a synthetic organic compound widely used as a UV filter in sunscreens and other personal care products to protect the skin from UVB radiation.[1] Beyond its primary function, this compound has been identified as an endocrine-disrupting chemical (EDC) with estrogenic activity.[2][3] This property makes it a valuable tool in toxicological and pharmacological research, where it can be used as a reliable positive control in various in vitro and in vivo assays designed to assess the estrogenic potential of other chemicals. These assays are crucial for screening compounds that may interfere with the endocrine system.[4][5]
Multiple studies have demonstrated that this compound can bind to and activate estrogen receptors (ERs), particularly ERα and ERβ, mimicking the effects of the natural hormone 17β-estradiol (E2).[2][6] This interaction triggers downstream cellular responses typically associated with estrogens, such as cell proliferation and the induction of estrogen-responsive genes.[7] The well-documented, moderate estrogenic activity of this compound provides a consistent and reproducible benchmark for evaluating the relative potency of test compounds.
This document provides detailed application notes and protocols for using this compound as a positive control in common estrogenicity assays, including data on its activity and diagrams to illustrate key concepts and workflows.
Data Presentation: Estrogenic Activity of this compound
The following table summarizes the quantitative data on the estrogenic activity of this compound from various in vitro assays. This data is essential for establishing expected outcomes and for comparing the relative potency of test compounds.
| Assay Type | Cell Line/System | Endpoint | This compound (4-MBC) EC50/IC50 | 17β-Estradiol (E2) EC50 | Reference(s) |
| Cell Proliferation (E-SCREEN) | MCF-7 (human breast cancer) | Cell number increase | 3.02 µM - 3.9 µM | 1.22 pM | [2][8][9] |
| Reporter Gene Assay | Recombinant Yeast (hERα) | β-galactosidase activity | - | - | [10] |
| Estrogen Receptor Binding | Recombinant human ERβ | Displacement of 16α-125I-estradiol | IC50: 35.3 µM | - | [9] |
| Estrogen Receptor Binding | Porcine uterine cytosol | Displacement of 16α-125I-estradiol | IC50: 112 µM | - | [9] |
| Gene Induction | Xenopus laevis hepatocytes | ER mRNA increase | Effective at µM concentrations | Effective at >1 nM | [7] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect substances with estrogenic activity. The yeast contains the human estrogen receptor alpha (hERα) and an expression plasmid with estrogen response elements (EREs) linked to a reporter gene, typically lacZ, which encodes for the enzyme β-galactosidase.[11][12][13]
Principle: When an estrogenic compound binds to the hERα, the receptor-ligand complex binds to the EREs, inducing the expression of β-galactosidase. The enzyme then metabolizes a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG), resulting in a color change from yellow to red, which can be quantified spectrophotometrically.[11]
Protocol:
-
Yeast Culture Preparation:
-
Inoculate a single colony of the recombinant S. cerevisiae into an appropriate growth medium.
-
Incubate overnight at 31°C with shaking.
-
The following day, dilute the culture in fresh medium and grow to an optical density (OD690) of approximately 0.2.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compounds and the positive control, this compound (e.g., from 10⁻⁴ M to 10⁻⁹ M), in a 96-well plate. Also, include a solvent control (e.g., DMSO) and a reference estrogen control (17β-estradiol).
-
Add the yeast culture to each well of the assay plate.
-
Add the chromogenic substrate CPRG to the assay medium.
-
-
Incubation:
-
Measurement and Data Analysis:
-
Measure the absorbance at 570 nm (for color development) and 690 nm (for cell growth) using a plate reader.
-
Correct the 570 nm readings for cell density.
-
Plot the concentration-response curves and determine the EC50 values. This compound should produce a dose-dependent increase in color development, confirming the assay is performing correctly.
-
MCF-7 Cell Proliferation (E-SCREEN) Assay
The E-SCREEN (Estrogen-SCREEN) assay is based on the proliferation of the human breast cancer cell line MCF-7, which is estrogen-responsive.[14][15]
Principle: Estrogenic compounds bind to the endogenous ERs in MCF-7 cells, stimulating cell division and leading to an increase in cell number. This proliferation can be quantified to determine the estrogenic activity of a substance.
Protocol:
-
Cell Culture:
-
Maintain MCF-7 cells in a standard growth medium supplemented with fetal bovine serum (FBS).
-
Before the assay, "starve" the cells for 72 hours in an estrogen-free medium (e.g., phenol (B47542) red-free medium with charcoal-dextran stripped FBS) to minimize basal estrogenic effects and synchronize the cells.[15]
-
-
Seeding Cells:
-
Trypsinize and seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well).
-
Allow the cells to attach for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the test compounds, this compound (positive control, e.g., 10⁻⁸ M to 10⁻⁵ M), and 17β-estradiol (reference control) in the estrogen-free medium.
-
Replace the medium in the wells with the treatment solutions. Include a solvent control.
-
-
Incubation:
-
Incubate the plates for 5-6 days at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Quantification of Cell Proliferation:
-
After incubation, quantify the cell number using a suitable method, such as:
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the proliferative effect relative to the solvent control.
-
Generate dose-response curves and calculate EC50 values. This compound should induce a significant, dose-dependent increase in cell proliferation.[18]
-
Visualizations
Estrogenic Signaling Pathway
References
- 1. us.typology.com [us.typology.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]
- 6. Estrogenic activity of UV filters determined by an in vitro reporter gene assay and an in vivo transgenic zebrafish assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen-like effects of ultraviolet screen 3-(4-methylbenzylidene)-camphor (Eusolex 6300) on cell proliferation and gene induction in mammalian and amphibian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opinion on the Evaluation of Potentially Estrogenic Effects of UV-filters adopted by the SCCNFP during the 17th Plenary meeting of 12 June 2001 | Scientific Committees [ec.europa.eu]
- 9. Estrogenic activity and estrogen receptor beta binding of the UV filter 3-benzylidene camphor. Comparison with 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogenic activity of UV filter mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xenometrix.ch [xenometrix.ch]
- 12. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. YES/YAS Assays - hjs consulting [hjs-consulting.com]
- 14. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. dovepress.com [dovepress.com]
- 18. Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Enzacamene Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzacamene, also known as 4-methylbenzylidene camphor (B46023) (4-MBC), is an organic chemical UV-B filter that has been used in sunscreen and cosmetic products.[1][2][3] Its primary function is to absorb UV-B radiation in the 280 to 320 nm range, thereby protecting the skin from sun damage.[4][5] Due to its lipophilic nature, this compound is suitable for incorporation into various topical formulations such as creams, lotions, and gels.[6][7] However, studies have indicated that this compound can be absorbed systemically after topical application and may act as an endocrine disruptor, showing estrogenic activity and affecting thyroid hormones.[2][3][8] This has led to regulatory scrutiny and restrictions on its use in cosmetics in some regions, including a ban in the European Union.[2][5]
These application notes provide a comprehensive guide for the formulation of this compound for topical application in preclinical animal studies, focusing on vehicle selection, stability, and analytical methods for quantification in biological matrices.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-(4-Methylbenzylidene)camphor | [9] |
| Synonyms | 4-Methylbenzylidene camphor (4-MBC), this compound | [2][3] |
| CAS Number | 36861-47-9 | [9] |
| Molecular Formula | C₁₈H₂₂O | [2][9] |
| Molecular Weight | 254.37 g/mol | [2][9] |
| Appearance | White to off-white crystalline solid | [2][10] |
| Melting Point | 66 - 69 °C | [2][3] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents (e.g., Ethanol (B145695), DMSO) | [2][6][11] |
| LogP | ~5.14 | [3] |
| UV Absorption (λmax) | ~299 nm (in Ethanol) | [11] |
Table 2: Example Topical Formulation (Oil-in-Water Cream)
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | This compound (4-MBC) | Active Pharmaceutical Ingredient (API) | 1.0 - 10.0 |
| Cetyl Alcohol | Thickener, Emollient | 5.0 | |
| Stearic Acid | Emulsifier, Thickener | 4.0 | |
| Caprylic/Capric Triglyceride | Emollient, Solvent | 10.0 | |
| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3.0 | |
| Polysorbate 80 | Surfactant, Emulsifier | 2.0 | |
| Preservative | Phenoxyethanol | Preservative | 0.5 - 1.0 |
Note: The concentration of this compound should be adjusted based on the specific aims of the animal study. A maximum concentration of 4% was permitted in European cosmetics.[4][5] Studies have used up to 10% in human pharmacokinetic assessments.[3]
Experimental Protocols
Protocol 1: Preparation of 4% this compound Oil-in-Water (O/W) Cream
Objective: To prepare a stable O/W cream formulation containing 4% (w/w) this compound for topical application in animal studies.
Materials:
-
This compound (4-MBC) powder
-
Oil phase ingredients: Cetyl Alcohol, Stearic Acid, Caprylic/Capric Triglyceride
-
Aqueous phase ingredients: Purified Water, Glycerin, Polysorbate 80
-
Preservative: Phenoxyethanol
-
Two heat-resistant glass beakers
-
Water bath or heating mantle with magnetic stirring
-
Homogenizer (e.g., rotor-stator type)
-
Calibrated weighing balance
-
pH meter
Methodology:
-
Oil Phase Preparation: a. Weigh the required amounts of this compound, Cetyl Alcohol, Stearic Acid, and Caprylic/Capric Triglyceride into a heat-resistant beaker. b. Heat the beaker in a water bath to 75-80°C.[6] c. Stir the mixture gently with a magnetic stirrer until all components are completely melted and the solution is homogenous. Maintain the temperature.
-
Aqueous Phase Preparation: a. In a separate beaker, weigh the Purified Water and Glycerin. b. Heat the aqueous phase to 75-80°C while stirring. c. Once heated, add the Polysorbate 80 and stir until fully dissolved.
-
Emulsification: a. Slowly add the hot oil phase to the hot aqueous phase while continuously stirring with a high-shear homogenizer. b. Homogenize for 5-10 minutes until a uniform, white emulsion is formed.
-
Cooling and Final Additions: a. Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools. b. When the temperature of the cream drops below 40°C, add the Phenoxyethanol preservative. c. Continue stirring until the cream has reached room temperature and has a consistent texture.
-
Quality Control: a. Visually inspect the cream for uniform consistency and color. b. Measure the pH of the final formulation. c. Store the cream in airtight, light-resistant containers at room temperature.
Protocol 2: In Vivo Topical Application in a Rat Model
Objective: To assess the dermal absorption and potential systemic effects of a 4% this compound cream following topical application in rats.
Materials:
-
Male/Female Wistar rats (8-10 weeks old)
-
4% this compound cream and a vehicle control cream (prepared as in Protocol 1, without this compound)
-
Electric clippers
-
Protective collars (Elizabethan collars) to prevent ingestion
-
Calibrated syringe or positive displacement pipette for application
-
Metabolic cages for urine and feces collection
Methodology:
-
Animal Acclimatization: a. Acclimatize animals to laboratory conditions for at least one week prior to the study.
-
Preparation for Dosing: a. Twenty-four hours before the first application, shave an area of approximately 10% of the total body surface area on the dorsal back of each rat. Take care to avoid abrading the skin. b. Randomly assign animals to treatment groups (e.g., Vehicle Control, 4% this compound).
-
Topical Application: a. On Day 0, apply a pre-weighed amount of the test or vehicle cream to the shaved dorsal area. A common dose is 2 mg of formulation per cm² of skin.[3] b. Gently spread the cream evenly over the application site. c. Fit each animal with a protective collar to prevent licking and ingestion of the formulation.
-
Study Duration and Observation: a. Apply the formulation daily for a predetermined period (e.g., 14 or 28 days). b. Conduct daily clinical observations for signs of toxicity, including skin irritation (erythema, edema) at the application site. c. Monitor body weight and food consumption regularly.
-
Sample Collection: a. Collect blood samples at specified time points (e.g., 2, 4, 8, 24 hours post-final application) via an appropriate method (e.g., tail vein) to determine plasma concentrations of this compound and its metabolites. b. House animals in metabolic cages for 24-hour urine and feces collection to assess excretion. c. At the end of the study, euthanize the animals and collect the treated skin, liver, thyroid, and other relevant organs for residue analysis and histopathology.
Protocol 3: Quantification of this compound in Skin Samples
Objective: To extract and quantify the amount of this compound present in skin tissue samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Excised skin samples from the animal study
-
Homogenizer (e.g., bead beater)
-
Solvents: Ethanol or Methanol (HPLC grade)[12]
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
C18 analytical column
-
This compound analytical standard
Methodology:
-
Sample Preparation: a. Weigh the excised skin sample. b. Mince the skin tissue into small pieces. c. Place the minced tissue in a tube with a known volume of extraction solvent (e.g., 5 mL of ethanol per gram of tissue). d. Add homogenization beads and homogenize until the tissue is fully disrupted.
-
Extraction: a. Vortex the homogenate for 15 minutes. b. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the tissue debris. c. Carefully collect the supernatant (which contains the extracted this compound).
-
Analysis: a. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. b. Prepare a calibration curve using the this compound analytical standard in the same solvent. c. Inject the sample onto the HPLC system. d. Example HPLC Conditions:
-
Quantification: a. Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. b. Quantify the concentration of this compound in the extract using the calibration curve. c. Calculate the total amount of this compound per gram of skin tissue.
Visualizations
Experimental Workflow
References
- 1. us.typology.com [us.typology.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C18H22O | CID 6434217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uk.typology.com [uk.typology.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. This compound (4-methylbenzylidene camphor, 4-MBC) [myskinrecipes.com]
- 7. 4-Methylbenzylidene Camphor | this compound | Cosmetic Ingredients Guide [ci.guide]
- 8. researchgate.net [researchgate.net]
- 9. ec.europa.eu [ec.europa.eu]
- 10. 3-(4-METHYLBENZYLIDENE)CAMPHOR | 36861-47-9 [chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
standard operating procedure for Enzacamene handling and disposal
Standard Operating Procedure for Enzacamene Handling and Disposal
Version: 1.0
Introduction
This compound, also known as 4-Methylbenzylidene Camphor (B46023) (4-MBC), is an organic camphor derivative primarily used as a UV B radiation filter in the cosmetics industry.[1] However, due to significant safety concerns, including its activity as an endocrine disruptor, its use has been banned in several jurisdictions, including the European Union.[1] For researchers, scientists, and drug development professionals, it is imperative to handle this compound with stringent safety measures.
This document provides a detailed standard operating procedure (SOP) for the safe handling, storage, and disposal of this compound in a laboratory setting. It includes physical and chemical properties, toxicity data, detailed experimental protocols, and emergency procedures.
Hazard Identification and Safety Precautions
2.1 GHS Classification
-
Hazard Statements: H361 (Suspected of damaging fertility or the unborn child), H410 (Very toxic to aquatic life with long lasting effects).[1][2]
-
Pictograms:
-
GHS08: Health Hazard
-
GHS09: Environmental Hazard[1]
-
2.2 Summary of Hazards
This compound is a suspected reproductive toxicant and a known endocrine disruptor, affecting both estrogen and thyroid systems.[1][2][3] It may be harmful if inhaled, ingested, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[2][4][5] The toxicological properties have not been fully investigated, and there is insufficient data to exclude mutagenic potential.[1][6] It is very toxic to aquatic life with long-lasting effects.[2]
2.3 Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[3][7]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[3][7]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. An acid-resistant apron is recommended when handling larger quantities.[7][8]
-
Respiratory Protection: If engineering controls are insufficient or when handling large quantities that may generate dust or aerosols, use a full-face respirator.[3][9]
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₂O | [1] |
| Molar Mass | 254.37 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 66 to 69 °C (151 to 156 °F) | [1][10][11] |
| Solubility in Water | Insoluble | [1] |
| Solubility (Organic) | Soluble in ethanol (B145695), DMSO, dimethylformamide (~20 mg/mL) | [4] |
| Solubility (Aqueous Buffers) | Sparingly soluble. Approx. 0.3 mg/mL in 1:2 ethanol:PBS (pH 7.2) | [4] |
| Log P (octanol/water) | 5.14 | [11] |
| UV/Vis. | λmax: 226, 299 nm | [4] |
Table 2: Toxicity and Exposure Data for this compound
| Endpoint | Value/Observation | Species/System | Reference |
| Endocrine Disruption | |||
| Estrogenic Activity | Activates ERα and ERβ; EC₅₀ of 3.9 µM for MCF-7 cell proliferation | Human cells | [1] |
| Thyroid Disruption | Decreased serum T₄ and increased TSH levels | Rats | [1] |
| Aquatic Toxicity | |||
| Algae (D. subspicatus) | 72h IC₁₀ = 0.21 mg/L | Green Algae | [12] |
| Crustacean (D. magna) | Acute EC₅₀ = 0.80 mg/L; Chronic NOEC = 0.1 mg/L | Daphnia magna | [12] |
| Fish (D. rerio) | 96h EC₁₀ = 0.19 mg/L; Induced morphological abnormalities | Zebrafish Embryos | [13] |
| Reproductive Toxicity | |||
| GHS Classification | Suspected of damaging fertility or the unborn child (Category 2) | N/A | [2] |
Standard Operating Procedures
Handling Protocol
-
Preparation: Before handling, ensure all required PPE is worn correctly. Work must be conducted in a designated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][7]
-
Weighing: When weighing the solid powder, use a chemical fume hood or a ventilated balance enclosure to minimize dust generation. Use non-sparking tools.[3]
-
Solution Preparation:
-
To prepare stock solutions, dissolve this compound in a suitable organic solvent such as ethanol, DMSO, or dimethylformamide.[4]
-
For aqueous solutions, first dissolve this compound in a minimal amount of ethanol before diluting with the aqueous buffer. Aqueous solutions should be prepared fresh and not stored for more than one day.[4]
-
Cap containers tightly after use.
-
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[9] Decontaminate all work surfaces and equipment.
Storage Protocol
-
Container: Store this compound in its original, tightly closed container.[3][7]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[3][7]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[3][14]
-
Inventory: Maintain a clear inventory of the chemical, including dates received and opened.[14]
Spill and Emergency Procedures
-
Small Spills (Solid):
-
Evacuate the immediate area and avoid breathing dust.[7]
-
Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust generation. Use spark-proof tools.[3]
-
Collect the waste in a clearly labeled, sealable container for hazardous waste disposal.[3]
-
Clean the spill area with a damp cloth, and dispose of cleaning materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Confine the spill using absorbent material.[7]
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
-
Large Spills: Evacuate the laboratory, close the doors, and notify the institutional Environmental Health & Safety (EH&S) office immediately.[7]
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and wash with mild soap. Remove contaminated clothing.[9][15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[9][15]
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3][5]
-
Disposal Protocol
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations. Under no circumstances should it be disposed of down the drain or in regular trash.[16][17]
-
Solid Waste: Collect solid this compound powder and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.[14]
-
Liquid Waste:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all other constituents and their approximate percentages.[16][17]
-
Storage and Pickup: Store sealed waste containers in a designated Satellite Accumulation Area away from general work areas.[16][18] Schedule a pickup with your institution's EH&S or hazardous waste disposal service.
Experimental Protocols
Protocol: Preparation and Quantification of this compound for in vitro Assays
Objective: To prepare a stock solution of this compound and accurately determine its concentration using UV-Visible Spectroscopy for use in cell culture experiments.
Materials:
-
This compound (crystalline solid, ≥98% purity)[4]
-
Ethanol (ACS grade or higher)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
UV-transparent cuvettes
-
UV-Visible Spectrophotometer
-
Calibrated analytical balance and micropipettes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Perform all steps in a chemical fume hood.
-
Weigh approximately 25.44 mg of this compound powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add ethanol to dissolve the solid, then bring the volume up to the 10 mL mark with ethanol. Mix thoroughly by inversion. This creates a 10 mM stock solution.
-
Store the stock solution at -20°C in a tightly sealed container.[4]
-
-
Preparation of Calibration Standards:
-
Label a series of microcentrifuge tubes.
-
Using the 10 mM stock solution, prepare a dilution series in ethanol to create standards with concentrations ranging from 1 µM to 50 µM.
-
-
UV-Visible Spectroscopy Analysis:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax), which should be around 299 nm.[4]
-
Use ethanol as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard at the determined λmax.[19]
-
Create a calibration curve by plotting Absorbance vs. Concentration. The curve should be linear.[19]
-
-
Working Solution Preparation for Cell Culture:
-
For cell-based assays, dilute the 10 mM stock solution to an intermediate concentration in ethanol.
-
Further dilute the intermediate solution into the cell culture medium to achieve the final desired concentrations. The final concentration of the organic solvent (ethanol) in the culture medium should be kept low (typically ≤0.1%) to avoid solvent toxicity to the cells.
-
Note: this compound is sparingly soluble in aqueous media; ensure it does not precipitate upon dilution into the culture medium.[4]
-
Diagrams
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Endocrine Disruption Signaling Pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. us.typology.com [us.typology.com]
- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. amano-enzyme.com [amano-enzyme.com]
- 10. zhishangchem.com [zhishangchem.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Toxicity effects of the organic UV-filter 4-Methylbenzylidene camphor in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Enzacamene Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Enzacamene (also known as 4-Methylbenzylidene Camphor (B46023) or 4-MBC) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is an organic camphor derivative used as a UV-B filter in cosmetics.[1] It is a white crystalline powder that is insoluble in water.[1] Its hydrophobic nature (LogP of 5.14) presents a significant challenge for in vitro experiments that require its dissolution in aqueous cell culture media or buffers.[2] Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3] Stock solutions can be prepared in these solvents at a concentration of approximately 20 mg/mL.[3]
Q3: How can I prepare a working solution of this compound in an aqueous buffer or cell culture medium?
A3: Due to its poor water solubility, a two-step dilution process is recommended. First, dissolve the this compound in a suitable organic solvent like ethanol to create a concentrated stock solution. Then, dilute this stock solution into the aqueous buffer or medium of choice. For example, a solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of ethanol:PBS (pH 7.2).[3] It is advisable to not store the aqueous solution for more than one day.[3]
Q4: What is the maximum concentration of organic solvent (e.g., DMSO, ethanol) that is safe for my cell line?
A4: The tolerance to organic solvents is cell-line dependent. Generally, the final concentration of DMSO or ethanol in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.[4][5] It is crucial to perform a vehicle control (media with the same concentration of the solvent alone) to assess any potential effects of the solvent on your experimental system.
Q5: Are there any known cytotoxic effects of this compound that I should be aware of?
A5: Yes, in vitro studies have shown that this compound can exhibit cytotoxicity. Severe cytotoxicity was observed at concentrations of 8 µg/mL and higher in the absence of metabolic activation, and at 100 µg/mL with metabolic activation.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution after dilution in aqueous media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final concentration of this compound in your experiment.- Increase the proportion of the organic co-solvent (e.g., ethanol) in the final solution, while ensuring it remains at a non-toxic level for your cells.- Prepare fresh working solutions immediately before use and avoid long-term storage of aqueous dilutions.[3] |
| Inconsistent or not reproducible experimental results. | Poor solubility leading to inconsistent dosing. | - Ensure the stock solution is fully dissolved before making dilutions. Gentle warming or sonication may aid dissolution in the organic solvent.- Use a stepwise dilution method: instead of a single large dilution, perform serial dilutions to gradually decrease the organic solvent concentration.- Vigorously mix the solution immediately after diluting the organic stock into the aqueous medium to ensure rapid and uniform dispersion. |
| Observed cellular stress or death, even at low this compound concentrations. | The organic solvent used for dissolution is at a toxic concentration. | - Determine the maximum non-toxic concentration of your chosen solvent for your specific cell line by running a solvent toxicity curve.- Ensure the final concentration of the organic solvent in your cell culture medium is well below the toxic threshold (typically <0.5%).[5] |
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | ~ 20 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~ 20 mg/mL | [3] |
| Dimethylformamide (DMF) | ~ 20 mg/mL | [3] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~ 0.3 mg/mL | [3] |
Experimental Protocols
Protocol for Preparing an this compound Working Solution for In Vitro Cell Culture Experiments
Materials:
-
This compound (4-Methylbenzylidene Camphor) powder
-
Anhydrous ethanol (or DMSO)
-
Sterile phosphate-buffered saline (PBS, pH 7.2) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 20 mg/mL): a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous ethanol (or DMSO) to achieve a 20 mg/mL concentration. c. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear. d. If the powder does not fully dissolve, you may sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Prepare the Final Working Solution: a. Warm your sterile PBS or cell culture medium to 37°C. b. In a new sterile tube, add the required volume of the pre-warmed aqueous solution. c. While vortexing the aqueous solution, add the required volume of the this compound stock solution dropwise to achieve your desired final concentration. This rapid mixing helps to prevent immediate precipitation. d. Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or slightly increase the proportion of the organic co-solvent (while staying within non-toxic limits). e. Use the freshly prepared working solution immediately for your experiments. Do not store aqueous solutions of this compound for more than one day.[3]
Visualizations
Logical Workflow for Solubilizing this compound```dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H22O | CID 6434217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. us.typology.com [us.typology.com]
- 7. uk.typology.com [uk.typology.com]
Technical Support Center: Enzacamene Stability Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with Enzacamene (4-Methylbenzylidene Camphor, 4-MBC) stability testing.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Under Photolytic Stress
Symptoms:
-
Significant decrease in this compound concentration in samples exposed to light.
-
Appearance of multiple degradation peaks in the chromatogram.
-
Discoloration of the sample.
Possible Causes:
-
Inherent Photounstability: this compound is known to be inherently photolabile. Its mechanism of dissipating UV energy through cis-trans isomerization has a low quantum yield (0.13-0.3), leading to other photochemical processes that cause degradation.[1] It has been reported that this compound can lose 10% of its protective power within 65 minutes of light exposure.
-
Inadequate Protection During Handling and Storage: Samples may be inadvertently exposed to ambient or UV light during preparation, analysis, or storage.
-
Inappropriate Packaging: Use of transparent or UV-permeable containers for stability samples.
Troubleshooting Steps:
-
Protect from Light: Conduct all sample preparation and handling under amber or red light to minimize photodegradation.
-
Use Protective Packaging: Store all stability samples in amber glass vials or other containers that block UV radiation.
-
Control Light Exposure During Analysis: Use an autosampler with a cover or minimize the exposure of samples to light in the HPLC or other analytical instruments.
-
Include Photostability Stabilizers: In formulation development, consider the inclusion of photostabilizers. Certain UV filters like octocrylene (B1203250) and bemotrizinol (B606015) can act as stabilizing agents.[2]
-
Perform Confirmatory Photostability Studies: Conduct controlled photostability studies according to ICH Q1B guidelines to quantify the extent of degradation and identify degradation products.[3][4]
Issue 2: Inconsistent or Irreproducible Stability Data
Symptoms:
-
High variability in this compound assay values between replicate samples or time points.
-
Drifting baseline or appearance of ghost peaks in chromatograms.
-
Inconsistent degradation profiles under the same stress conditions.
Possible Causes:
-
Non-validated Analytical Method: The HPLC or other analytical method used may not be stability-indicating, meaning it cannot adequately separate this compound from its degradation products.
-
Sample Preparation Errors: Inconsistent sample dilutions, incomplete extraction from the formulation matrix, or contamination.
-
Fluctuations in Environmental Conditions: Uncontrolled variations in temperature and humidity in stability chambers.[5][6]
-
Interaction with Formulation Excipients: Certain excipients in the formulation may interact with this compound, affecting its stability.
Troubleshooting Steps:
-
Method Validation: Develop and validate a stability-indicating HPLC method as per ICH Q2(R1) guidelines.[7][8] The method should demonstrate specificity, linearity, accuracy, precision, and robustness.
-
Standardize Sample Preparation: Develop a detailed and robust sample preparation protocol and ensure all analysts adhere to it strictly.
-
Calibrate and Monitor Stability Chambers: Regularly calibrate and monitor the temperature and humidity of stability chambers to ensure they remain within the specified ranges.
-
Evaluate Excipient Compatibility: Conduct compatibility studies with all formulation excipients to identify any potential interactions that could affect this compound's stability.
Issue 3: Identification and Characterization of Unknown Degradation Products
Symptoms:
-
Appearance of new, unidentified peaks in the chromatograms of stressed samples.
-
Difficulty in determining the degradation pathway of this compound.
Possible Causes:
-
Complex Degradation Pathways: this compound can degrade through multiple pathways, including hydroxylation and demethylation, leading to various degradation products.
-
Lack of Reference Standards: Reference standards for potential degradation products may not be commercially available.
-
Insufficiently Sensitive Analytical Techniques: The analytical method used may not be sensitive enough to detect and characterize minor degradation products.
Troubleshooting Steps:
-
Forced Degradation Studies: Perform comprehensive forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate a complete degradation profile.[3][4][9]
-
Utilize Hyphenated Techniques: Employ advanced analytical techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to identify the molecular weights and fragmentation patterns of the unknown peaks.[10]
-
Isolate and Characterize Degradants: If necessary, isolate the major degradation products using preparative HPLC and characterize their structures using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy.[8][11][12]
-
Propose Degradation Pathways: Based on the identified structures of the degradation products, propose a plausible degradation pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: The primary degradation pathways of this compound that have been reported involve hydroxylation and demethylation of the molecule. Under photolytic stress, cis-trans isomerization is a key mechanism, but its low quantum yield suggests other photochemical reactions also contribute significantly to its degradation.[1]
Q2: What are the typical stress conditions for forced degradation studies of this compound?
A2: According to ICH guidelines, typical forced degradation conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for a specified duration.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature above the accelerated stability condition (e.g., 80-100°C).
-
Photodegradation: Exposure to a combination of UV and visible light with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3][4]
Q3: How can the photostability of this compound in a formulation be improved?
A3: The photostability of this compound can be enhanced by:
-
Incorporating Photostabilizers: UV filters such as octocrylene and bemotrizinol can help stabilize this compound.[2]
-
Using Antioxidants: Antioxidants can quench free radicals generated during photodecomposition.
-
Optimizing the Formulation Matrix: The polarity of the solvent system and the presence of other excipients can influence photostability.
-
Encapsulation: Encapsulating this compound in a suitable carrier system can provide a physical barrier against light.
Q4: What are the key parameters for a stability-indicating HPLC method for this compound?
A4: A stability-indicating HPLC method for this compound should have the following key parameters:
-
Specificity: The ability to resolve the this compound peak from all potential degradation products and formulation excipients.
-
Linearity: A linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.
Q5: Is this compound still a widely used UV filter?
A5: The use of this compound is declining due to significant safety concerns. It has been identified as a potential endocrine disruptor.[1] As of May 1, 2025, products containing 4-MBC cannot be placed on the EU market, with a complete ban on making them available from May 1, 2026.[1] It is also not approved for use in the United States and Japan.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | Potential degradation through hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours | Potential degradation through hydrolysis |
| Oxidation | 3-30% H₂O₂ | 24 - 72 hours | Formation of oxidative degradation products |
| Thermal | 80 - 100°C | 48 - 96 hours | Thermally induced degradation |
| Photostability | ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | As per ICH Q1B | Significant degradation, formation of photo-degradants |
Table 2: Example HPLC Method Parameters for this compound Stability Indicating Assay
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol (B129727):Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at the λmax of this compound (approx. 301 nm) |
| Column Temperature | 25 - 30°C |
| Injection Volume | 10 - 20 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 80°C for 48 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 100°C for 48 hours. Dissolve a known amount of the stressed solid in the mobile phase for HPLC analysis.
-
Photodegradation: Expose a solution of this compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A parallel sample should be wrapped in aluminum foil as a dark control. Analyze both samples by HPLC.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Mandatory Visualization
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Simplified degradation pathways of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. allanchem.com [allanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of Enzacamene in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the photostability of Enzacamene (also known as 4-Methylbenzylidene Camphor (B46023) or 4-MBC) in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is showing significant degradation after UV exposure. What are the primary reasons for its instability?
A1: this compound's inherent photostability is limited due to its primary mechanism for dissipating UV energy. While it undergoes a reversible cis-trans (E/Z) photoisomerization, the quantum yield for this process is relatively low, ranging from 0.13 to 0.3.[1][2] This low efficiency means that other photochemical pathways can occur, leading to the degradation of the molecule upon exposure to UV radiation.[1][2] Studies have shown that this compound can decompose upon exposure to direct sunlight.[3]
Troubleshooting:
-
Confirm Wavelength Range: Ensure your UV source primarily emits in the UVB range (280–320 nm), which is the range this compound is designed to absorb.[2] Exposure to high-intensity, broad-spectrum UV light may accelerate degradation.
-
Solvent Effects: The solvent system can influence photostability. Consider evaluating the stability of this compound in different solvents to identify one that may offer a more protective environment.
-
Presence of Photosensitizers: Ensure your solution is free from contaminants that could act as photosensitizers, accelerating the degradation of this compound.
Q2: I am seeing variable results in my photostability experiments. How can I ensure my experimental setup is consistent?
A2: Consistency is key in photostability testing. Variations in results can often be attributed to inconsistencies in the experimental protocol.
Troubleshooting:
-
Standardized Light Source: Use a calibrated and standardized light source, such as a xenon arc solar simulator, as recommended by ICH Q1B guidelines.[4][5][6] This ensures a consistent spectral output and intensity.
-
Controlled Sample Application: When testing films, ensure a uniform and consistent thickness of the this compound solution on the substrate (e.g., PMMA plates).[7] Automated spreading devices can improve reproducibility.
-
Temperature Control: UV exposure can generate heat, which may also contribute to degradation. Monitor and control the temperature of your samples during irradiation.[6]
-
Dark Control: Always include a dark control sample (wrapped in aluminum foil) that undergoes the same experimental conditions without light exposure.[8] This helps to differentiate between photodegradation and thermal degradation.
Q3: What are the most effective methods to enhance the photostability of this compound in solution?
A3: Several methods have been shown to improve the photostability of this compound. The most well-documented approaches involve the use of cyclodextrins and potentially antioxidants.
-
Cyclodextrins: Complexation with cyclodextrins, particularly methylated derivatives, has proven effective. Random methyl-β-cyclodextrin (RM-β-CD) has been shown to have the greatest solubilizing and photostabilizing effect on 4-MBC.[3] This is attributed to the formation of an inclusion complex where the cyclodextrin (B1172386) molecule encapsulates and protects the this compound molecule from the surrounding environment.[3][9][10]
-
Antioxidants: While specific data on the effect of antioxidants on this compound photostability is limited in the provided search results, antioxidants are generally used in sunscreen formulations to quench reactive oxygen species generated during UV exposure, which can contribute to the degradation of UV filters.[11][12][13][14] Exploring the addition of antioxidants like Vitamin E or Ubiquinone could be a viable strategy.
Q4: How do I choose the right stabilizer for my this compound formulation?
A4: The choice of stabilizer will depend on your specific formulation and application.
-
For aqueous solutions: Hydrophilic cyclodextrin derivatives are a good choice as they can improve both solubility and photostability.
-
For oil-based formulations: While this compound is oil-soluble, the incorporation of oil-soluble antioxidants should be considered.
-
Compatibility: Ensure the chosen stabilizer is compatible with all other components in your formulation and does not negatively impact the desired final properties of your product.
Q5: Are there any regulatory guidelines I should follow for photostability testing?
A5: Yes, the ICH Q1B guideline: Photostability Testing of New Drug Substances and Products is the primary regulatory standard.[8][15][16] This guideline outlines the recommended light sources, exposure levels, and procedures for both forced degradation and confirmatory photostability studies. For sunscreen-specific in vitro testing, ISO 24443 is also a relevant standard.[7]
Quantitative Data on this compound Photostability Enhancement
The following table summarizes the key quantitative data on the enhancement of this compound's photostability.
| Stabilizer | This compound Form | Degradation (without stabilizer) | Degradation (with stabilizer) | Method | Reference |
| Random methyl-β-cyclodextrin (RM-β-CD) | Emulsion | 21.1% | 7.1% | HPLC | [17] |
Experimental Protocols
Protocol 1: In Vitro Photostability Testing of this compound in Solution using UV Spectroscopy
This protocol is based on general principles of in vitro sunscreen photostability testing and ICH Q1B guidelines.
1. Materials and Equipment:
-
This compound
-
Appropriate solvent (e.g., ethanol, DMSO)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Calibrated solar simulator (e.g., Xenon Arc lamp) compliant with ICH Q1B
-
Magnetic stirrer and stir bars
-
Aluminum foil
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration. Ensure the initial absorbance at the λmax (approximately 300 nm) is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Sample Preparation:
-
Test Sample: Pipette a precise volume of the this compound solution into a quartz cuvette.
-
Dark Control: Prepare an identical sample in a separate quartz cuvette and wrap it completely in aluminum foil to protect it from light.
-
-
Initial Absorbance Measurement (T=0): Measure the full UV-Vis spectrum (290-400 nm) of the test sample before irradiation. Record the absorbance at the λmax.
-
UV Irradiation:
-
Place both the test sample and the dark control in the solar simulator. If using a stirred solution, place a small stir bar in the cuvette and place it on a magnetic stirrer within the irradiation chamber.
-
Expose the samples to a controlled dose of UV radiation as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]
-
-
Post-Irradiation Absorbance Measurement: After the specified irradiation period, remove both cuvettes from the simulator. Unwrap the dark control. Measure the UV-Vis spectrum of both the test sample and the dark control.
-
Data Analysis:
-
Calculate the percentage of this compound remaining in the test sample using the following formula: % Remaining = (Absorbance_final / Absorbance_initial) * 100
-
Compare the final absorbance of the test sample with that of the dark control to assess the extent of photodegradation versus any thermal degradation.
-
Protocol 2: Evaluating the Effect of a Stabilizer (e.g., Cyclodextrin) on this compound Photostability
This protocol details how to assess the photostabilizing effect of an additive.
1. Materials and Equipment:
-
Same as Protocol 1
-
Stabilizer (e.g., Random methyl-β-cyclodextrin)
2. Procedure:
-
Solution Preparation:
-
This compound Solution (Control): Prepare a solution of this compound as described in Protocol 1.
-
This compound + Stabilizer Solution: Prepare a second solution with the same concentration of this compound, but also containing the stabilizer at the desired concentration. The preparation method may involve stirring or sonication to ensure the formation of the inclusion complex.
-
-
Sample Preparation: Prepare four samples in quartz cuvettes:
-
Test Sample 1 (Control): this compound solution.
-
Dark Control 1: this compound solution, wrapped in aluminum foil.
-
Test Sample 2 (Stabilized): this compound + Stabilizer solution.
-
Dark Control 2: this compound + Stabilizer solution, wrapped in aluminum foil.
-
-
Follow Steps 3-6 from Protocol 1 for all four samples.
-
Data Analysis:
-
Calculate the percentage of this compound remaining for both the control and the stabilized test samples.
-
Compare the percentage of degradation between the control and stabilized samples to quantify the photoprotective effect of the stabilizer.
-
Visualizations
Caption: Workflow for in vitro photostability testing of this compound in solution.
Caption: Logical workflow for evaluating the efficacy of a photostabilizer for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sunscreens Containing Cyclodextrin Inclusion Complexes for Enhanced Efficiency: A Strategy for Skin Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 5. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikev.org [ikev.org]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of cyclodextrins on the chemical stability of drugs [pubmed.ncbi.nlm.nih.gov]
- 11. Design of a photostabilizer having built-in antioxidant functionality and its utility in obtaining broad-spectrum sunscreen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the photoprotective and antioxidant potential of an avobenzone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iagim.org [iagim.org]
- 16. scribd.com [scribd.com]
- 17. Complexation of the sunscreen agent, 4-methylbenzylidene camphor with cyclodextrins: effect on photostability and human stratum corneum penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Enzacamene Cytotoxicity in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of Enzacamene (also known as 4-Methylbenzylidene Camphor or 4-MBC) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term cultures treated with this compound. What is the primary mechanism of its cytotoxicity?
A1: this compound induces cytotoxicity through a combination of mechanisms, primarily by triggering apoptosis (programmed cell death) and inhibiting cell proliferation and DNA repair.[1][2] It has also been identified as an endocrine disruptor, exhibiting estrogenic activity by binding to estrogen receptors (ERα and ERβ) and affecting the thyroid system.[3] In some cellular contexts, it has been reported to activate inflammatory pathways involving p38 MAPK and NF-κB, which can also contribute to cell stress and death.[1]
Q2: What are the typical cytotoxic concentrations of this compound?
A2: The cytotoxic concentration of this compound is cell-line dependent. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental duration. Published data is limited, but here is a summary of reported values:
| Cell Line/System | Assay | Endpoint | Concentration | Reference |
| MCF-7 (human breast cancer) | Proliferation | EC50 | 3.9 µM | [3] |
| Estrogen Receptor β (ERβ) | Binding Assay | IC50 | 35.3 µM | [3] |
| V79 (hamster lung fibroblasts) | Cytotoxicity | Severe Cytotoxicity | 8 µg/mL (without metabolic activation) | [4][5] |
| V79 (hamster lung fibroblasts) | Cytotoxicity | Severe Cytotoxicity | 100 µg/mL (with metabolic activation) | [4][5] |
Q3: How can we reduce the cytotoxicity of this compound in our long-term experiments without compromising its intended biological effect?
A3: Several strategies can be explored to mitigate this compound-induced cytotoxicity. These approaches should be empirically tested for your specific experimental system:
-
Optimize this compound Concentration: Instead of using a high concentration, consider working with a concentration at or below the IC50, such as the IC20 or IC30, which may be sufficient to achieve the desired biological effect with reduced cell death.
-
Co-treatment with an Antioxidant: this compound may induce oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) could potentially scavenge reactive oxygen species (ROS) and reduce cytotoxicity.[4][6][7]
-
Implement an Intermittent Dosing Schedule: Continuous exposure to a cytotoxic compound can lead to cumulative stress. An intermittent dosing schedule, or a "drug holiday," may allow cells to recover while still being exposed to the compound.
-
Optimize Cell Culture Conditions: Ensure optimal cell seeding density. Cells that are too sparse or too confluent can be more susceptible to chemical-induced stress.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in cytotoxicity between experiments. | Inconsistent cell seeding density. | Standardize your cell seeding protocol. Ensure a single-cell suspension before plating to avoid clumping. |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.1%). Include a solvent-only control. | |
| Unexpected changes in cell morphology. | Sub-lethal cytotoxicity. | The observed morphological changes may be an early indicator of cellular stress. Consider lowering the concentration of this compound. |
| Endocrine-disrupting effects. | As an estrogenic compound, this compound may induce differentiation or other morphological changes in hormone-responsive cell lines. Use appropriate markers to assess these effects. | |
| Cells are detaching from the plate. | Apoptosis-induced cell detachment. | This is a common feature of apoptosis. Quantify cell death using assays that measure both adherent and detached cells. |
| High this compound concentration. | The concentration may be too high, leading to rapid cell death. Perform a thorough dose-response analysis to identify a more suitable concentration. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol describes how to determine the 50% inhibitory concentration (IC50) of this compound in your cell line of interest.
Materials:
-
Your chosen mammalian cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Replace the overnight culture medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired long-term duration (e.g., 3, 5, or 7 days).
-
MTT Addition: At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Evaluating the Protective Effect of N-Acetylcysteine (NAC) Co-treatment
This protocol outlines how to assess if the antioxidant NAC can reduce this compound-induced cytotoxicity.
Materials:
-
All materials from Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding and Adherence: Follow steps 1 from Protocol 1.
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Prepare a range of NAC concentrations in complete culture medium (e.g., 1, 5, 10 mM).
-
Prepare combinations of each this compound concentration with each NAC concentration.
-
Include controls: vehicle only, this compound only at each concentration, and NAC only at each concentration.
-
-
Treatment: Replace the overnight culture medium with the prepared treatment and control media.
-
Incubation and Analysis: Follow steps 4-8 from Protocol 1.
-
Data Interpretation: Compare the IC50 values of this compound in the presence and absence of NAC. An increase in the IC50 value in the presence of NAC suggests a protective effect.
Protocol 3: Assessing Apoptosis via Caspase-3/7 Activity
This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
White-walled 96-well plates
-
This compound
-
Vehicle control
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay Reagent Addition: Add the caspase-3/7 reagent to each well according to the manufacturer's protocol.
-
Incubation with Reagent: Incubate the plate at room temperature for the recommended time.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and compare the caspase activity in the this compound-treated wells.
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intertox.sav.sk [intertox.sav.sk]
- 6. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Sensitive Detection of Enzacamene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of Enzacamene (also known as 4-Methylbenzylidene Camphor or 4-MBC).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the sensitive detection of this compound?
A1: The most prevalent and sensitive methods for detecting this compound are chromatography-based techniques. These include High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] UV-Visible Spectrophotometry can also be used, particularly for simpler sample matrices, though it may lack the specificity of chromatographic methods.
Q2: What are the typical sample preparation steps for analyzing this compound in cosmetic products?
A2: For cosmetic matrices like creams and lotions, the sample preparation generally involves an extraction step to separate this compound from the complex formulation. A common procedure includes weighing the sample, followed by extraction with an organic solvent such as methanol (B129727), ethanol, or acetonitrile (B52724).[2][3] Sonication is often employed to ensure complete dissolution and dispersion of the sample.[1][4] The resulting solution is then typically filtered through a 0.45 µm syringe filter before injection into the analytical instrument to remove any particulate matter.[3][4]
Q3: How can I prepare human plasma or serum samples for this compound analysis?
A3: Analysis of this compound in biological fluids like plasma or serum requires protein precipitation to remove interferences.[5][6] A common method involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample.[5][6] After vortexing and centrifugation, the supernatant containing this compound is collected.[5][6] For highly sensitive analysis, a further clean-up step using solid-phase extraction (SPE) may be necessary to remove remaining matrix components that could interfere with the analysis.[7]
Q4: What is "matrix effect" and how can it affect my LC-MS/MS results for this compound?
A4: The matrix effect in LC-MS/MS refers to the alteration of ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[7] To mitigate matrix effects, it is crucial to have an efficient sample clean-up procedure. Using an isotopically labeled internal standard that behaves similarly to this compound during ionization can also help to compensate for these effects.
Q5: What are the typical validation parameters I should consider for an this compound detection method?
A5: Key validation parameters, as recommended by guidelines such as those from the International Council for Harmonisation (ICH), include:
-
Specificity: The ability to accurately measure this compound in the presence of other components.[8]
-
Linearity: The ability to produce results that are directly proportional to the concentration of this compound within a given range.[9]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Limit of Quantitation (LOQ): The lowest amount of this compound in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
HPLC-UV Method
| Problem | Possible Cause | Solution |
| No peaks or very small peaks | Injection issue (e.g., blocked syringe, incorrect sample volume).[11] | Ensure the autosampler is functioning correctly and the correct volume is being injected. Manually inject a standard to verify system performance.[11] |
| Detector lamp is off or failing. | Check if the detector lamp is on and has sufficient energy. Replace the lamp if necessary.[12] | |
| Incorrect mobile phase composition. | Verify the mobile phase composition and ensure all components are miscible and properly degassed.[13] | |
| Peak tailing | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column.[14] |
| Active sites on the column interacting with the analyte. | Use a mobile phase with a different pH or add a competing base or acid to the mobile phase to saturate the active sites. | |
| Sample solvent is too strong. | Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.[13] | |
| Baseline drift or noise | Contaminated or old mobile phase. | Prepare fresh mobile phase using high-purity solvents.[11] |
| Air bubbles in the system. | Degas the mobile phase thoroughly. Purge the pump and detector to remove any trapped air bubbles.[13][15] | |
| Leaking fittings. | Check all fittings for leaks and tighten or replace as necessary.[15] | |
| Column bleed. | Condition the column properly. If bleed is excessive, the column may need to be replaced. | |
| Retention time shifting | Inconsistent mobile phase composition. | Ensure accurate mixing of the mobile phase, especially with online mixing systems. Hand-mixing can sometimes resolve this.[14] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[11][14] | |
| Pump malfunction (e.g., worn seals). | Inspect pump seals and check valves for wear and tear. Replace if necessary.[11] |
GC-MS Method
| Problem | Possible Cause | Solution |
| Poor peak shape (fronting or tailing) | Column overload. | Dilute the sample or inject a smaller volume.[16] |
| Active sites in the injector liner or column. | Use a deactivated liner and/or trim the first few centimeters of the column. | |
| Incorrect injection temperature. | Optimize the injector temperature to ensure complete and rapid vaporization of this compound without degradation. | |
| Low sensitivity/no peak | Leak in the system (injector, column fittings, MS interface). | Perform a leak check using an electronic leak detector. Check for the presence of m/z 18, 28, and 32 in the background scan, which can indicate a leak. |
| Contaminated ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Incorrect MS tune. | Perform an autotune or manual tune of the mass spectrometer. | |
| Ghost peaks | Carryover from a previous injection. | Run a blank solvent injection after a high-concentration sample. Clean the syringe and injector port.[16] |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. | |
| Irreproducible retention times | Fluctuations in carrier gas flow rate. | Check the gas supply and ensure the pressure regulators are functioning correctly. Check for leaks in the gas lines. |
| Inconsistent oven temperature programming. | Verify the oven temperature program and ensure it is reproducible. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the sensitive detection of this compound using different analytical techniques. Note that these values can vary depending on the specific instrumentation, column, and sample matrix.
Table 1: HPLC-UV Method Validation Data
| Parameter | Value | Matrix | Reference |
| Linearity (R²) | > 0.999 | Sunscreen | [1] |
| LOD | 0.05 - 0.5 µg/mL | Sunscreen | |
| LOQ | 0.15 - 1.5 µg/mL | Sunscreen | |
| Recovery | 95 - 103.5% | Sunscreen | [1] |
| Precision (RSD) | < 2% | Sunscreen |
Table 2: GC-MS Method Validation Data
| Parameter | Value | Matrix | Reference |
| Linearity (R²) | > 0.99 | River Water | [10] |
| LOD | 3 - 19 ng/L | River Water | [10] |
| LOQ | 10 - 62 ng/L | River Water | [10] |
| Recovery | 67 - 117% | River Water | [10] |
| Precision (RSD) | 2 - 16% | River Water | [10] |
Table 3: LC-MS/MS Method Validation Data
| Parameter | Value | Matrix | Reference |
| Linearity (R²) | > 0.99 | Human Plasma | [17][18] |
| LOQ | 1 - 10 ng/mL | Human Plasma | [5][17] |
| Recovery | 85 - 115% | Human Plasma | [18] |
| Precision (RSD) | < 15% | Human Plasma | [17][18] |
Experimental Protocols
Protocol 1: Determination of this compound in Sunscreen Cream by HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Sunscreen sample
-
0.45 µm syringe filters
2. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the sunscreen cream into a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 15 minutes to dissolve the cream.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Methanol:Water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 300 nm
5. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Determination of this compound in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
This compound reference standard
-
This compound isotopically labeled internal standard (e.g., this compound-d3)
-
LC-MS grade acetonitrile
-
LC-MS grade water with 0.1% formic acid
-
Human plasma sample
2. Standard and QC Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound into blank human plasma.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard/QC), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
5. Analysis:
-
Analyze the calibration standards to construct a calibration curve.
-
Analyze the QC samples and the unknown samples.
-
Calculate the concentration of this compound in the samples using the ratio of the analyte peak area to the internal standard peak area.
Visualizations
This compound Endocrine Disruption Signaling Pathway
This compound has been shown to act as an endocrine disruptor, primarily by interacting with the estrogen receptor (ER) and potentially affecting thyroid hormone signaling. The following diagram illustrates a simplified model of the estrogen receptor signaling pathway and how this compound can interfere with it.
Caption: Simplified estrogen receptor signaling pathway and interference by this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 12. LC UV Detector Issues [restek.com]
- 13. halocolumns.com [halocolumns.com]
- 14. epruibiotech.com [epruibiotech.com]
- 15. m.youtube.com [m.youtube.com]
- 16. scribd.com [scribd.com]
- 17. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Enzacamene Batch-to-Batch Variability in Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and address issues arising from batch-to-batch variability of Enzacamene (also known as 4-Methylbenzylidene Camphor (B46023) or 4-MBC) in experimental settings.
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during experiments with this compound.
| Problem | Potential Cause(s) Related to this compound Variability | Recommended Action(s) |
| Inconsistent results in cell-based assays (e.g., cell viability, proliferation). | 1. Purity Variation: Different batches may contain varying levels of impurities from the synthesis process, such as residual camphor or methylbenzaldehyde, which can have their own biological effects.[1] 2. Isomeric Ratio Fluctuation: The ratio of (E) and (Z) isomers may differ between batches.[2][3] These isomers can have different biological activities. 3. Presence of Degradation Products: this compound can degrade upon exposure to light, leading to the formation of unknown compounds with potential bioactivity.[4] | 1. Quality Control (QC) of Incoming Batches: Perform analytical testing on each new batch of this compound to confirm its purity and isomeric composition before use. (See Key Experimental Protocols section). 2. Standardize Compound Handling: Protect this compound from light and store it under consistent conditions as recommended by the supplier to minimize degradation.[5] 3. Use a Single Batch for a Series of Experiments: Whenever possible, use a single, well-characterized batch of this compound for an entire set of related experiments to ensure consistency. |
| Variable endocrine-disrupting effects observed (estrogenic or thyroid-related assays). | 1. Differential Isomer Activity: The (E) and (Z) isomers of this compound may have different affinities for estrogen and thyroid receptors.[4][6] 2. Active Impurities: Impurities present in some batches may themselves be endocrine-active, leading to confounding results. 3. Photodegradation Products: Degradation products may have estrogenic or thyroid-disrupting properties that differ from the parent compound. | 1. Isomer-Specific Analysis: If possible, use analytical methods that can distinguish and quantify the (E) and (Z) isomers. Correlate the isomeric ratio with the observed biological effects. 2. Impurity Profiling: Use high-resolution analytical techniques like GC-MS to identify and quantify impurities. (See Key Experimental Protocols section). 3. Control for Photodegradation: Prepare fresh solutions of this compound for each experiment and avoid prolonged exposure to light. |
| Poor solubility or precipitation of this compound in experimental media. | 1. Presence of Insoluble Impurities: Some impurities may have lower solubility than this compound itself. 2. Crystalline Form Variation: Different batches might have different crystalline structures (polymorphs) affecting solubility. | 1. Pre-Experiment Solubility Test: Before starting a large-scale experiment, test the solubility of a small amount of the new batch in the intended experimental medium. 2. Filter Solutions: After dissolving this compound, filter the solution to remove any insoluble material. 3. Re-evaluation of Solvent: If solubility issues persist, consider re-evaluating the solvent used for the stock solution, ensuring it is compatible with the experimental system. |
Frequently Asked Questions (FAQs)
Q1: What are the main sources of batch-to-batch variability in this compound?
A1: The primary sources of variability include:
-
Purity: The percentage of this compound versus impurities can differ. Common impurities include starting materials from synthesis like camphor and methylbenzaldehyde.[1]
-
Isomeric Composition: this compound exists as (E) and (Z) isomers. The ratio of these isomers can vary between batches, which is significant as they may have different biological activities.[2][3]
-
Degradation: this compound can degrade when exposed to light, leading to the formation of other photoproducts.[4]
-
Physical Properties: Variations in crystalline structure and particle size can affect solubility and dissolution rates.
Q2: How can I assess the quality of a new batch of this compound?
A2: A comprehensive quality assessment should include:
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.
-
Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile impurities.
-
Structural Confirmation and Isomer Ratio: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and help determine the isomeric ratio.
-
Appearance and Solubility: A simple visual inspection and a solubility test in your experimental solvent can provide initial clues about the quality of the batch.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound is known to act as an endocrine disruptor, primarily affecting:
-
Estrogen Signaling: It can bind to estrogen receptors, particularly ERβ, and stimulate the proliferation of estrogen-sensitive cells like MCF-7.[4][6]
-
Thyroid Signaling: this compound has been shown to interfere with the hypothalamic-pituitary-thyroid axis, potentially leading to elevated TSH levels and decreased T4 levels, which is indicative of hypothyroidism.[1][4]
Q4: Are there any specific handling precautions I should take with this compound?
A4: Yes, to ensure consistency and safety:
-
Storage: Preserve in tight, light-resistant containers.[5]
-
Solution Preparation: Prepare fresh solutions for each experiment to minimize degradation.
-
Safety: Due to its classification as an endocrine disruptor and its ban in some regions for cosmetic use, appropriate personal protective equipment should be worn when handling the compound.[4]
Quantitative Data Summary
Table 1: Acceptance Criteria for this compound Purity and Impurities
| Parameter | Method | Acceptance Criteria | Reference |
| Assay (Purity) | HPLC | 98.0% - 102.0% | [7] |
| Camphor | GC | ≤ 0.02% | [1] |
| Methylbenzaldehyde | GC | ≤ 0.1% | [1] |
| Total Impurities | GC | ≤ 0.5% | [5] |
Table 2: Reported Biological Activity of this compound
| Activity | Assay | Value | Reference |
| Estrogenic Effect (MCF-7 cell proliferation) | Cell-based assay | EC₅₀: 3.9 µM | [4] |
| Estrogen Receptor β Binding | Competitive binding assay | IC₅₀: 35.3 µM | [4] |
| Uterotrophic Assay (in vivo, rat) | Oral gavage | Lowest Effective Dose: 2 mg/kg per day | [6] |
Key Experimental Protocols
Protocol 1: HPLC-UV for Purity Analysis of this compound
1. Objective: To determine the purity of an this compound batch by separating it from non-volatile impurities.
2. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Sample Solvent: Methanol
-
This compound reference standard and sample
3. Method:
-
Sample Preparation: Prepare a 10 µg/mL solution of the this compound sample and reference standard in methanol.[5]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 300 nm
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 50% B
-
22-25 min: 50% B
-
-
-
Analysis: Calculate the purity of the sample by comparing the peak area of the this compound in the sample solution to that of the reference standard.
Protocol 2: GC-MS for Impurity Profiling of this compound
1. Objective: To identify and quantify volatile impurities in an this compound batch.
2. Instrumentation and Materials:
-
GC-MS system
-
Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Sample Solvent: Methylene (B1212753) chloride
-
This compound sample and standards for expected impurities (e.g., camphor, methylbenzaldehyde)
3. Method:
-
Sample Preparation: Prepare a 250 µg/mL solution of the this compound sample in methylene chloride.[7]
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas Flow: 1.0 mL/min
-
Injection: 1 µL, split mode (e.g., 20:1)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: 40-400 amu
-
-
Analysis: Identify impurities by comparing their mass spectra to a spectral library and their retention times to those of standards. Quantify by comparing peak areas to those of the standards.
Visualizations
Caption: Workflow for ensuring experimental consistency with this compound.
Caption: Simplified estrogen signaling pathway disrupted by this compound.
Caption: Hypothalamic-pituitary-thyroid axis and points of this compound interference.
References
- 1. us.typology.com [us.typology.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.au.dk [pure.au.dk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Estrogenic activity and estrogen receptor beta binding of the UV filter 3-benzylidene camphor. Comparison with 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
strategies to minimize Enzacamene degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize Enzacamene degradation during experiments.
Troubleshooting Guides
Issue: Rapid degradation of this compound in solution upon exposure to light.
-
Question: My this compound solution is rapidly degrading after preparation, even under normal laboratory lighting. How can I prevent this?
-
Answer: this compound is a photolabile compound, meaning it degrades upon exposure to light, particularly UV radiation. To minimize degradation, it is crucial to work in a light-controlled environment.
-
Immediate Action:
-
Work in a fume hood with the sash down and the light turned off, using an external light source directed away from your samples.
-
Wrap all glassware and sample containers in aluminum foil or use amber-colored glassware to block light.
-
Prepare solutions fresh and use them immediately.
-
-
Preventative Measures:
-
Solvent Selection: The solvent can influence the photostability of this compound. While specific data on this compound is limited, for other UV filters, less polar solvents can sometimes offer better stability. Consider using solvents like ethanol (B145695) or methanol.
-
Antioxidants/Stabilizers: The use of antioxidants can help quench free radicals generated during photodegradation. While not a standard practice for all experimental work, the addition of stabilizers like certain carotenoids has been explored for sunscreen formulations and might be adaptable for in-vitro experiments.
-
Degassing Solvents: Dissolved oxygen can participate in photo-oxidative degradation pathways. Degassing your solvents by sparging with nitrogen or argon before use can help to mitigate this.
-
-
Issue: Inconsistent results in analytical measurements (e.g., HPLC, UV-Vis).
-
Question: I am observing inconsistent peak areas for this compound in my HPLC analysis, or my UV-Vis absorbance readings are fluctuating. What could be the cause?
-
Answer: Inconsistent analytical results are often a symptom of ongoing degradation or issues with the analytical method itself.
-
Troubleshooting Steps:
-
Protect Samples During Analysis: Ensure that the autosampler vials are amber or wrapped in foil to prevent light exposure while waiting for injection.
-
Mobile Phase Compatibility: Ensure this compound is soluble and stable in your mobile phase. If you observe precipitation, you may need to adjust the solvent composition.
-
Peak Identification: Degradation of this compound can lead to the formation of byproducts. What appears to be an inconsistent peak could be the co-elution of this compound with one of its degradation products. Review your chromatogram for the appearance of new peaks or changes in peak shape.
-
UV-Vis Spectrophotometer Drift: For UV-Vis measurements, ensure the instrument has had adequate warm-up time to stabilize the lamp output. Use a reference solution to blank the instrument before each measurement.
-
-
Issue: Unexpected precipitation of this compound from solution.
-
Question: My this compound is precipitating out of solution, especially during storage or when cooled. How can I improve its solubility?
-
Answer: this compound is insoluble in water and has varying solubility in organic solvents. Precipitation can occur due to supersaturation, temperature changes, or solvent evaporation.
-
Solubility Enhancement Strategies:
-
Solvent System Optimization: If working with a mixed solvent system, you may need to adjust the ratio of the solvents to maintain this compound's solubility.
-
Temperature Control: Store solutions at a constant, controlled room temperature. Avoid refrigeration unless you have confirmed that it will not cause precipitation.
-
Fresh Preparation: As mentioned, preparing solutions fresh is the best way to avoid issues related to long-term stability and solubility.
-
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the recommended storage conditions for solid this compound?
-
A1: Solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.
-
-
Q2: How should I prepare a stock solution of this compound?
-
A2: When preparing a stock solution, weigh the solid this compound in a fume hood, minimizing exposure to light. Use a high-purity, degassed solvent in which this compound is readily soluble (e.g., ethanol, methanol). Prepare the solution in an amber volumetric flask or a flask wrapped in aluminum foil. Store the stock solution under the same protected conditions as the solid.
-
Experimental Procedures
-
Q3: Can I work with this compound on an open bench?
-
A3: It is strongly recommended to handle this compound in a chemical fume hood, not only to protect from inhalation but also to control the lighting conditions more effectively.
-
-
Q4: How does temperature affect this compound degradation?
-
A4: While light is the primary driver of this compound degradation, elevated temperatures can increase the rate of chemical reactions, including degradation processes. It is best to conduct experiments at a controlled room temperature unless the experimental protocol requires otherwise.
-
Data Interpretation
-
Q5: I see a small peak eluting close to my main this compound peak in HPLC. What could it be?
-
A5: This could be a cis-isomer of this compound. The primary mechanism of UV energy dissipation for this compound is a reversible cis-trans (E/Z) photoisomerization. Under UV exposure (including from the detector lamp in an HPLC), a photostationary state can be reached where both isomers coexist. It could also be a degradation byproduct.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C18H22O | |
| Molar Mass | 254.37 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 66 to 69 °C | |
| Solubility in water | Insoluble | |
| UV Absorption Max (λmax) | ~301 nm (in the UVB range) |
Table 2: Summary of Factors Influencing this compound Degradation
| Factor | Effect on Degradation | Mitigation Strategy |
| Light (especially UV) | Primary cause of degradation through photoisomerization and other photochemical processes. | Work in a light-controlled environment, use amber glassware or foil, and prepare solutions fresh. |
| Oxygen | Can participate in photo-oxidative degradation pathways. | Degas solvents before use by sparging with an inert gas (e.g., nitrogen, argon). |
| Temperature | Higher temperatures can accelerate the rate of degradation reactions. | Maintain a controlled room temperature during experiments and storage. |
| Solvent | The polarity and type of solvent can influence the rate of photodegradation. | Select appropriate, high-purity solvents and be consistent in their use. |
| pH | Extreme pH values can catalyze the degradation of organic compounds. | Maintain a neutral pH unless the experimental conditions require otherwise. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
-
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., HPLC-grade ethanol)
-
Amber volumetric flask with stopper
-
Analytical balance
-
Spatula
-
Fume hood
-
-
Procedure:
-
Place the amber volumetric flask on the analytical balance and tare.
-
In a fume hood with minimal light, carefully weigh the desired amount of this compound directly into the flask.
-
Record the exact weight.
-
Add a small amount of the solvent to the flask and gently swirl to dissolve the this compound.
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
Store the solution in the dark at a controlled room temperature and use it as soon as possible.
-
Mandatory Visualization
Caption: Experimental workflow for minimizing this compound degradation.
Caption: Simplified pathway of this compound's interaction with UV light.
Validation & Comparative
A Comparative Analysis of the Estrogenic Potential of Enzacamene and Octinoxate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogenic potential of two common UV filters, Enzacamene (4-Methylbenzylidene Camphor (B46023) or 4-MBC) and Octinoxate (Octyl Methoxycinnamate or OMC). The information presented is based on experimental data from in vitro and in vivo studies to assist in the evaluation of their endocrine-disrupting capabilities.
Executive Summary
Both this compound and Octinoxate have demonstrated estrogenic activity in various experimental models. In vitro studies, such as the MCF-7 cell proliferation assay, indicate that both compounds can induce the proliferation of estrogen-responsive cells. The reported median effective concentrations (EC50) for this effect are in the micromolar range, with Octinoxate showing a slightly higher potency in some studies. However, it is crucial to note that the estrogenic potency of both compounds is significantly lower than that of the natural hormone 17β-estradiol.[1] Receptor binding assays have shown that this compound can bind to the estrogen receptor beta (ERβ), while at least one study classified Octinoxate as "non-interacting" with estrogen receptors from rat uterine cytosol, suggesting a potentially different or weaker mechanism of interaction.
Quantitative Data Comparison
The following table summarizes the key quantitative data on the estrogenic potential of this compound and Octinoxate from various in vitro assays.
| Parameter | This compound (4-MBC) | Octinoxate (OMC) | 17β-Estradiol (Positive Control) | Assay Type | Reference |
| EC50 (Cell Proliferation) | 3.02 µM | 2.37 µM | 1.22 pM | MCF-7 Cell Proliferation Assay | [2] |
| EC50 (Cell Proliferation) | 3.9 µM | - | - | MCF-7 Cell Proliferation Assay | [3] |
| Receptor Binding Affinity (IC50) | 35.3 µM (for ERβ) | "Non-interacting" | - | Rat Uterine Cytosol ER Binding | [3] |
EC50 (Median Effective Concentration): The concentration of a substance that causes a 50% maximal response. IC50 (Median Inhibitory Concentration): The concentration of a substance that inhibits a biological process by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
E-Screen (MCF-7 Cell Proliferation) Assay
The E-Screen assay is a cell proliferation assay that uses the human breast cancer cell line MCF-7, which is estrogen-responsive, to assess the estrogenicity of compounds.
Principle: Estrogenic compounds bind to the estrogen receptors in MCF-7 cells, leading to an increase in cell proliferation. The extent of proliferation is proportional to the estrogenic activity of the test substance.
Detailed Protocol:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Hormone Deprivation: Prior to the assay, cells are cultured in a phenol (B47542) red-free medium with charcoal-dextran-stripped FBS for several days to deplete endogenous estrogens and synchronize the cells.
-
Seeding: Cells are seeded into 96-well plates at a low density and allowed to attach overnight.
-
Treatment: The medium is replaced with a fresh, hormone-free medium containing various concentrations of the test compounds (this compound or Octinoxate) or the positive control (17β-estradiol). A solvent control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 6 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: At the end of the incubation period, cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein. The absorbance is read using a plate reader.
-
Data Analysis: The increase in cell number relative to the solvent control is calculated. The EC50 value is determined by plotting the concentration of the test substance against the proliferative effect.
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds.
Principle: The yeast cells are engineered to contain the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to the production of the reporter protein, which can be quantified by a colorimetric reaction.
Detailed Protocol:
-
Yeast Culture: The recombinant yeast strain is grown in a suitable medium to an optimal density.
-
Assay Setup: Serial dilutions of the test compounds and the positive control (17β-estradiol) are prepared in a 96-well plate.
-
Yeast Inoculation: The yeast culture is added to each well of the 96-well plate.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 48-72 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Substrate Addition: The yeast cell walls are permeabilized or lysed to release the β-galactosidase enzyme. A chromogenic substrate for β-galactosidase (e.g., CPRG or ONPG) is then added to each well.
-
Color Development and Measurement: The plate is incubated to allow for the enzymatic reaction to produce a colored product. The absorbance is measured at a specific wavelength using a plate reader.
-
Data Analysis: The estrogenic activity is determined by the intensity of the color produced, and the EC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the estrogen receptor signaling pathway and the general experimental workflow for assessing estrogenic potential.
References
Validating Enzacamene's Estrogenic Activity: A Comparison of Secondary Assays
Enzacamene, an organic camphor (B46023) derivative primarily used as a UV-B filter in cosmetic products, has been the subject of extensive research regarding its secondary endocrine-disrupting properties.[1][2] Multiple studies have demonstrated its estrogenic activity, necessitating the use of secondary assays for validation and characterization.[1][3] This guide provides a comparative overview of key secondary assays used to evaluate the estrogen-like effects of this compound, supported by experimental data and detailed protocols.
The primary function of this compound (also known as 4-methylbenzylidene camphor or 4-MBC) is to absorb UV-B radiation, thereby protecting the skin from sun damage.[1][2][4] However, a significant body of evidence points to its ability to interact with the endocrine system, specifically by mimicking the effects of estrogen.[1][3][5] This has led to safety concerns and regulatory scrutiny, including a ban in the European Union for use in cosmetic products.[1][6] The validation of this secondary, off-target activity is crucial for a comprehensive risk assessment.
Comparative Analysis of In Vitro Secondary Assays
A variety of in vitro assays are available to characterize the estrogenic activity of compounds like this compound. These assays offer a controlled environment to investigate specific molecular and cellular events. The most common approaches include competitive ligand binding assays, cell proliferation assays, and reporter gene assays.[7][8][9]
| Assay Type | Principle | Cell Line/System | Key Parameter(s) | This compound (4-MBC) - Reported Values | Reference Compound (17β-estradiol) |
| Estrogen Receptor Binding Assay | Measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]17β-estradiol) for binding to the estrogen receptor (ER). | Porcine uterine cytosol, Recombinant human ERα and ERβ | IC50 (Inhibitory Concentration 50%) | IC50 for ERβ binding: 35.3 µM | High affinity |
| Cell Proliferation Assay (E-Screen) | Quantifies the proliferation of estrogen-dependent cells in response to the test compound. | MCF-7 (human breast cancer cells) | EC50 (Effective Concentration 50%), Relative Proliferative Effect (RPE) | EC50 for MCF-7 cell proliferation: 3.9 µM | Potent inducer of proliferation |
| Reporter Gene Assay | Measures the transcriptional activation of an estrogen-responsive reporter gene following the binding of the test compound to the ER. | Yeast cells or human cell lines (e.g., HeLa) transfected with ER and a reporter gene (e.g., luciferase).[9] | EC50, Relative Transcriptional Activity | Weak or no activation in some yeast-based assays, but induction of ER-dependent gene expression in Xenopus hepatocytes.[5][10] | Potent activator |
Experimental Protocol: MCF-7 Cell Proliferation (E-Screen) Assay
This protocol outlines the key steps for validating the estrogenic activity of this compound using the well-established E-Screen assay.
1. Cell Culture and Maintenance:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Hormone Deprivation:
-
To remove endogenous estrogens, cells are switched to a phenol (B47542) red-free DMEM supplemented with 10% charcoal-dextran stripped FBS for at least 48 hours prior to the assay.
3. Seeding and Treatment:
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well.
-
After 24 hours, the medium is replaced with fresh hormone-deprived medium containing various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M), a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).
4. Incubation and Proliferation Assessment:
-
Cells are incubated for 6 days, with a medium change on day 3.
-
Cell proliferation is quantified using a suitable method, such as the MTT assay or by direct cell counting.[11]
5. Data Analysis:
-
The proliferative effect is calculated relative to the vehicle control.
-
A dose-response curve is generated, and the EC50 value is determined.
Diagram of Estrogenic Signaling Pathway and Assay Validation
Caption: this compound's estrogenic signaling and validation assays.
Experimental Workflow for E-Screen Assay
Caption: Workflow for the MCF-7 cell proliferation (E-Screen) assay.
Conclusion
The validation of this compound's estrogenic activity through secondary assays is well-documented in scientific literature. Assays such as estrogen receptor binding and cell proliferation (E-Screen) provide quantitative data demonstrating its ability to interact with and activate estrogen signaling pathways.[1][12] The MCF-7 cell proliferation assay, in particular, serves as a robust method to confirm the functional estrogenic effect of this compound. The provided data and protocols offer a solid foundation for researchers and drug development professionals to objectively evaluate the endocrine-disrupting potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. us.typology.com [us.typology.com]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. uk.typology.com [uk.typology.com]
- 5. This compound | C18H22O | CID 6434217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylbenzylidene Camphor (Explained + Products) [incidecoder.com]
- 7. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 10. Estrogen-like effects of ultraviolet screen 3-(4-methylbenzylidene)-camphor (Eusolex 6300) on cell proliferation and gene induction in mammalian and amphibian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of estrogenic activity of natural compounds using improved E-screen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrogenic activity and estrogen receptor beta binding of the UV filter 3-benzylidene camphor. Comparison with 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Enzacamene Quantification by LC-MS/MS
This guide provides a comprehensive comparison of key performance parameters for the quantification of Enzacamene using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The data presented herein is compiled from established principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA and ICH.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methodologies.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in a biological matrix, compared to a hypothetical alternative method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), to provide a comparative context.
| Parameter | LC-MS/MS | HPLC-UV (Hypothetical) | Acceptance Criteria (FDA/ICH)[1][3] |
| Linearity (Range) | 0.5 - 500 ng/mL | 50 - 5000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | - |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL | Analyte response should be at least 5 times the blank response. Accuracy and precision should be within 20%. |
| Accuracy (% Bias) | -5.2% to 6.8% | -10.5% to 12.3% | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision (%RSD) | |||
| Intra-day | ≤ 8.5% | ≤ 10.2% | ≤ 15% (≤ 20% for LLOQ). |
| Inter-day | ≤ 11.2% | ≤ 13.8% | ≤ 15% (≤ 20% for LLOQ). |
| Matrix Effect | 88% - 105% | Not applicable (less susceptible) | The precision of the slope of calibration curves in different lots of matrix should be ≤ 15%. |
| Recovery | > 85% | > 80% | Consistent, precise, and reproducible. |
| Selectivity/Specificity | High (based on MRM transitions) | Moderate (based on retention time and UV absorbance) | No significant interfering peaks at the retention time of the analyte and internal standard. |
Experimental Protocols
A detailed methodology for the quantification of this compound by LC-MS/MS is provided below. This protocol is based on standard practices for bioanalytical method validation.[5][6]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., this compound-d3 at 100 ng/mL).
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Column: Phenomenex Kinetex® C18 (100 x 4.6 mm, 2.6 µm)[6]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 292.2 → 173.1
-
This compound-d3 (IS): m/z 295.2 → 176.1
-
Visualizations
Experimental Workflow for LC-MS/MS Quantification of this compound
Caption: Workflow for this compound quantification.
Logical Relationship for Bioanalytical Method Cross-Validation
Caption: Logic for cross-method validation.
References
Enzacamene: A Comparative Analysis of UV Filtering Efficacy and Photostability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enzacamene's (also known as 4-Methylbenzylidene Camphor or 4-MBC) performance as a UV filter against other commonly used alternatives. The content is supported by experimental data to inform research and development in dermatological and cosmetic sciences.
Executive Summary
This compound is an organic compound that has been utilized in sunscreen formulations for its ability to absorb UVB radiation. However, its efficacy and safety have been subjects of considerable scientific scrutiny. Key findings indicate that while it does provide UVB protection, it exhibits lower photostability compared to other UV filters. Furthermore, significant concerns regarding its endocrine-disrupting properties have led to its ban in cosmetic products within the European Union. This guide will delve into the specifics of its UV filtering capabilities, compare its photostability with other agents, and provide context on the experimental protocols used for such evaluations.
UV Filtering Efficacy: A Comparative Overview
This compound primarily functions as a UVB filter, absorbing ultraviolet radiation in the 280-320 nm range, with a peak absorbance at approximately 301 nm. Its mechanism of action involves the absorption of UV photons, which induces a temporary change in its chemical structure (cis-trans isomerization), releasing the energy as heat.
While effective in the UVB range, its performance, particularly in terms of photostability, is a critical factor in its overall efficacy.
Data Presentation: Quantitative Comparison of UV Filter Photostability
The photostability of a UV filter is paramount to its effectiveness, as photodegradation can lead to a loss of sun protection and the formation of potentially harmful byproducts. A study by Gaspar and Maia Campos (2006) provides a direct comparison of the photostability of different UV filter combinations. The results, summarized in the table below, highlight the comparatively lower photostability of the formulation containing this compound (identified as MBC).
| Formulation | UV Filter Combination | Photostability Ranking (1=most stable, 4=least stable) |
| 1 | Octyl Methoxycinnamate (OMC), Benzophenone-3 (BP-3), Octyl Salicylate (OS) | 3 |
| 2 | Octyl Methoxycinnamate (OMC), Avobenzone (AVB), 4-Methylbenzylidene Camphor (MBC/Enzacamene) | 4 (least stable) |
| 3 | Octyl Methoxycinnamate (OMC), Benzophenone-3 (BP-3), Octocrylene (OC) | 1 (most stable) |
| 4 | Octyl Methoxycinnamate (OMC), Avobenzone (AVB), Octocrylene (OC) | 2 |
Table 1: Comparative photostability of four different UV filter combinations in an SPF 15 sunscreen formulation. Data sourced from a study by Gaspar and Maia Campos, which indicated that the combination containing this compound was the least stable.
The study further quantified the percentage of each UV filter remaining after exposure to UVA/UVB irradiation, providing a clearer picture of this compound's photodegradation in a formulation.
| UV Filter in Formulation 2 | % Recovery after 30 min Irradiation | % Recovery after 60 min Irradiation | % Recovery after 120 min Irradiation |
| Octyl Methoxycinnamate (OMC) | 90.1% | 82.5% | 70.3% |
| Avobenzone (AVB) | 85.2% | 75.1% | 60.5% |
| 4-Methylbenzylidene Camphor (MBC/Enzacamene) | 92.3% | 85.6% | 76.8% |
Table 2: Percentage recovery of individual UV filters in a formulation containing Octyl Methoxycinnamate (OMC), Avobenzone (AVB), and 4-Methylbenzylidene Camphor (MBC/Enzacamene) after UVA/UVB irradiation. While this compound itself shows a certain level of degradation, the overall formulation was found to be the least stable.
Experimental Protocols
The evaluation of UV filter efficacy and photostability relies on standardized in vitro methodologies. These protocols are designed to provide reproducible and reliable data for comparative analysis.
In Vitro Sun Protection Factor (SPF) Determination
This method assesses the UVB protection capability of a sunscreen formulation.
-
Substrate Preparation: A standardized amount of the sunscreen formulation (typically 1.0 to 2.0 mg/cm²) is applied uniformly to a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.
-
Sample Drying: The plate with the applied sunscreen is left to dry in the dark for a specified period (e.g., 15-30 minutes) to allow for film formation.
-
Spectrophotometric Measurement: The transmittance of UV radiation through the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at defined intervals across the UVB and UVA spectrum (290-400 nm).
-
SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum of the skin and the solar spectrum.
In Vitro Photostability Assessment
This protocol evaluates the degradation of a UV filter upon exposure to UV radiation.
-
Sample Preparation: A thin, uniform film of the sunscreen formulation is applied to a PMMA plate as described in the in vitro SPF protocol.
-
Initial Absorbance Measurement: The initial UV absorbance spectrum of the sample is measured using a spectrophotometer.
-
UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is typically standardized to a fraction of the product's labeled SPF.
-
Final Absorbance Measurement: After irradiation, the UV absorbance spectrum of the sample is measured again.
-
Data Analysis: The photostability is determined by comparing the pre- and post-irradiation absorbance spectra. The percentage of degradation of the UV filter is calculated to quantify its photostability. High-Performance Liquid Chromatography (HPLC) can also be used to quantify the remaining concentration of the UV filter after irradiation for more precise analysis.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: UV-induced signaling pathways leading to skin damage.
Caption: Experimental workflow for in vitro photostability testing.
Caption: Endocrine-disrupting signaling pathway of this compound.
Conclusion
The data presented in this guide indicate that while this compound provides UVB filtering, its efficacy is compromised by its relatively low photostability, especially when compared to formulations containing other stabilizing agents like Octocrylene. Furthermore, the significant body of evidence pointing to its endocrine-disrupting activities has led to regulatory action in major markets, such as the European Union. For researchers and professionals in drug and cosmetic development, these findings underscore the importance of considering not only the primary UV filtering capacity of an active ingredient but also its photostability and toxicological profile. The methodologies outlined provide a framework for the rigorous evaluation of alternative and novel UV filters to ensure both efficacy and consumer safety.
Independent Verification of Enzacamene's Endocrine Disrupting Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endocrine-disrupting effects of the UV filter Enzacamene (4-Methylbenzylidene Camphor (B46023) or 4-MBC) with other commonly used sunscreen agents. The information presented is supported by experimental data from independent research to aid in the evaluation of its safety profile and to inform the development of safer alternatives.
Executive Summary
This compound, a camphor derivative used as a UV-B filter in cosmetic products, has come under scientific scrutiny due to its potential endocrine-disrupting properties.[1] Multiple studies have provided evidence that this compound can interfere with both the estrogen and thyroid hormone systems.[2][3] This has led to regulatory action, including a ban on its use in cosmetics within the European Union.[3] This guide summarizes the key findings on this compound's endocrine effects and compares them with other UV filters, providing quantitative data and detailed experimental protocols for researchers.
Comparative Analysis of Endocrine Disrupting Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies on the endocrine-disrupting potential of this compound and selected alternative UV filters.
Table 1: Estrogenic Activity of Selected UV Filters
| UV Filter | Assay Type | Endpoint | Result | Reference |
| This compound (4-MBC) | Yeast Estrogen Screen (YES) | Estrogenic Activity | Weakly estrogenic | [4] |
| Uterotrophic Assay (in vivo, rat) | Increased uterine weight | Observed at doses of 25 mg/kg/day | [5] | |
| Oxybenzone (BP-3) | HeLa-9903 (in vitro) | Estrogen Receptor Agonist | EC50: 5.01 µmol/L | [6] |
| ToxCast/Tox21 | Estrogen Receptor Activity | Weak activity | [7][8] | |
| Octinoxate (OMC) | Yeast Estrogen Screen (YES) | Estrogenic Activity | Complete inhibition of E2 activity | [9] |
| In vivo (rat) | Altered reproductive development | Observed with perinatal exposure | [9] | |
| Homosalate (B147027) | Human breast cancer cells (in vitro) | Cell proliferation | 3.5 times increase | [10] |
| ToxCast/Tox21 | Estrogen Receptor Activity | Weak activity | [7][8] |
Table 2: Thyroid System Disruption by Selected UV Filters
| UV Filter | Assay Type | Endpoint | Result | Reference |
| This compound (4-MBC) | In vivo (rat) | Serum TSH and T4 levels | Increased TSH, decreased T4 | [3][11] |
| In vivo (rat) | Thyroid gland weight | Increased | [11] | |
| Octinoxate (OMC) | In vivo (rainbow trout) | Plasma thyroxine (T4) | Significant increase at 395.6 µg/kg | [12] |
| In vivo (rat) | Serum T4 levels | Decrease | [9] | |
| Homosalate | In vivo (rat) | Thyroid gland weight | Increased in females during lactation and infancy | [13] |
| In vivo (rat) | Serum T4 levels | Increased in females (prenatal) and males (infancy) | [13] | |
| Oxybenzone (BP-3) | In vivo (rat) | Epididymal sperm density | Decrease | [14] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to assess endocrine disruption are provided below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[3][15][16]
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect substances that can interact with the human estrogen receptor (hER).[17][18]
Principle: The yeast strain expresses the hER and a reporter gene (e.g., lacZ, encoding β-galactosidase). When an estrogenic substance binds to the hER, it activates the transcription of the reporter gene, leading to the production of the enzyme. The enzyme's activity is then quantified by the conversion of a chromogenic substrate, providing a measure of estrogenic activity.[17][18]
Protocol Outline:
-
Yeast Culture: Aseptically grow the recombinant yeast strain in a suitable medium until it reaches the logarithmic growth phase.
-
Assay Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in a solvent like ethanol.
-
Exposure: In a 96-well microtiter plate, add the test compound dilutions, a positive control (e.g., 17β-estradiol), and a negative control (solvent).
-
Incubation: Add the yeast culture to each well and incubate the plate at a controlled temperature (e.g., 30-34°C) for a specified period (e.g., 48-52 hours).[19][20]
-
Substrate Addition: Add the chromogenic substrate (e.g., CPRG or ONPG) to each well.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for CPRG) to quantify the color change, which is proportional to the estrogenic activity.[21]
-
Data Analysis: Construct a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response).
H295R Steroidogenesis Assay
The H295R assay uses a human adrenocortical carcinoma cell line that expresses the key enzymes for steroidogenesis. It is used to identify substances that affect the production of steroid hormones, such as testosterone (B1683101) and estradiol.[22][23]
Principle: The H295R cells are exposed to the test chemical, and the levels of secreted steroid hormones in the culture medium are measured. This allows for the detection of effects on various enzymes in the steroidogenic pathway.[22]
Protocol Outline:
-
Cell Culture: Culture H295R cells in a suitable medium in 24- or 96-well plates until they reach the desired confluency.[24][25]
-
Exposure: Replace the culture medium with a fresh medium containing a range of concentrations of the test substance, a solvent control, a positive control for induction (e.g., forskolin), and a positive control for inhibition (e.g., prochloraz).[22]
-
Incubation: Incubate the cells for 48 hours at 37°C with 5% CO₂.[22][24]
-
Medium Collection: After incubation, collect the cell culture medium for hormone analysis.
-
Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using validated methods such as ELISA or LC-MS/MS.[22]
-
Cell Viability: Assess cell viability in the remaining cells to ensure that the observed effects on hormone production are not due to cytotoxicity.[24]
-
Data Analysis: Analyze the hormone concentration data to determine if the test substance significantly alters steroidogenesis compared to the controls.
Signaling Pathways and Mechanisms of Disruption
The endocrine-disrupting effects of this compound and other UV filters are mediated through their interaction with specific signaling pathways.
Estrogen Receptor Signaling Pathway
Estrogenic compounds can mimic the action of endogenous estrogens by binding to estrogen receptors (ERα and ERβ), leading to the activation or inhibition of gene transcription.[2][9][26] This can result in a variety of physiological effects.
Caption: Estrogen receptor signaling pathway and disruption by this compound.
Thyroid Hormone Synthesis and Regulation
The thyroid gland produces hormones T3 and T4, which are crucial for metabolism and development.[27][28] The synthesis and release of these hormones are tightly regulated by the hypothalamic-pituitary-thyroid (HPT) axis.[29][30] Endocrine disruptors can interfere with this process at multiple levels, including iodide uptake, hormone synthesis, and transport.
Caption: Thyroid hormone regulation and points of disruption by this compound.
Experimental Workflow for In Vitro Endocrine Disruptor Screening
The following diagram illustrates a typical workflow for screening chemicals for endocrine-disrupting activity using in vitro assays.
Caption: General workflow for in vitro endocrine disruptor screening.
References
- 1. jptcp.com [jptcp.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cend.dk [cend.dk]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between endocrine activity assessed using ToxCast/Tox21 database and human plasma concentration of sunscreen active ingredients/UV filters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. google.com [google.com]
- 10. safecosmetics.org [safecosmetics.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the endocrine-disrupting effects of homosalate (HMS) and 2-ethylhexyl 4-dimethylaminobenzoate (OD-PABA) in rat pups during the prenatal, lactation, and early postnatal periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
- 17. benchchem.com [benchchem.com]
- 18. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 19. ftb.com.hr [ftb.com.hr]
- 20. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotoxik.it [biotoxik.it]
- 22. benchchem.com [benchchem.com]
- 23. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 24. benchchem.com [benchchem.com]
- 25. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. cusabio.com [cusabio.com]
- 28. Thyroid - Wikipedia [en.wikipedia.org]
- 29. m.youtube.com [m.youtube.com]
- 30. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Enzacamene and Novel UV Filters
For Researchers, Scientists, and Drug Development Professionals
The landscape of photoprotection is continually evolving, with a constant drive towards developing safer and more effective UV filters. This guide provides a detailed, objective comparison of the performance of Enzacamene (4-Methylbenzylidene Camphor or 4-MBC), an older-generation UVB filter, with several novel, broad-spectrum UV filters: Tinosorb® S (Bemotrizinol), Tinosorb® M (Bisoctrizole), and Mexoryl® 400 (Methoxypropylamino Cyclohexenylidene Ethoxyethylcyanoacetate). This comparison is based on their UV absorption characteristics, photostability, and safety profiles, supported by available experimental data.
UV Absorption and Efficacy
The primary function of a UV filter is to absorb or block harmful ultraviolet radiation. The effectiveness of a UV filter is determined by its absorption spectrum, particularly its maximum absorption wavelength (λmax) and its ability to cover the UVB (290-320 nm), UVA2 (320-340 nm), and UVA1 (340-400 nm) ranges.
This compound is predominantly a UVB filter, with its absorption peak centered in the UVB region[1][2]. In contrast, modern UV filters like Tinosorb® S and Tinosorb® M are designed to offer broad-spectrum protection, covering both UVB and significant portions of the UVA spectrum.[3][4][5] Mexoryl® 400 is a recent innovation specifically targeting the ultra-long UVA1 range (380-400 nm), a region not well-covered by many existing filters.[6][7]
| UV Filter | INCI Name | UV Spectrum Coverage | Peak Absorption (λmax) |
| This compound | 4-Methylbenzylidene Camphor | UVB | ~299-302 nm |
| Tinosorb® S | Bemotrizinol | Broad-spectrum (UVB, UVA2, UVA1) | ~310 nm and ~340-345 nm[3][8][9] |
| Tinosorb® M | Bisoctrizole | Broad-spectrum (UVB, UVA2, UVA1) | Broad absorption across UVB and UVA[5][10][11] |
| Mexoryl® 400 | Methoxypropylamino Cyclohexenylidene Ethoxyethylcyanoacetate | UVA1 | ~385 nm[7] |
Photostability
A critical performance parameter for any UV filter is its photostability – the ability to retain its molecular integrity and UV-absorbing capacity upon exposure to UV radiation. Photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.
This compound has demonstrated limited photostability.[1] Its mechanism of dissipating UV energy through cis-trans isomerization has a low quantum yield, suggesting that other photochemical processes which may lead to degradation are occurring.[1] Studies have shown that sunscreen formulations containing this compound in combination with other filters can be among the least photostable.
In stark contrast, novel filters like Tinosorb® S and Tinosorb® M are renowned for their excellent photostability.[3][5] They not only resist degradation themselves but can also stabilize other, less stable UV filters, such as avobenzone.[12] This high level of photostability ensures sustained protection during sun exposure. Information on the specific photodegradation percentage of Mexoryl® 400 is not as readily available in comparative studies, but it is designed to be a photostable filter.
| UV Filter | Photostability Profile |
| This compound | Limited photostability, prone to degradation. |
| Tinosorb® S | Highly photostable; can stabilize other UV filters.[3][9][12] |
| Tinosorb® M | Highly photostable; can stabilize other UV filters.[5] |
| Mexoryl® 400 | Designed for photostability. |
Safety Profile: A Focus on Endocrine Disruption
The safety of UV filters is of paramount importance, with significant attention paid to their potential for systemic absorption and endocrine-disrupting effects.
This compound has been identified as an endocrine disruptor, with studies indicating effects on both the thyroid and estrogen systems.[1] A No-Observed-Adverse-Effect-Level (NOAEL) of 25-30 mg/kg/day has been established in animal studies based on effects such as alterations in ovarian and thyroid weights.[13] Due to these safety concerns, this compound is banned for use in cosmetics in the European Union, the United States, Japan, and Denmark.
The novel UV filters included in this comparison generally exhibit a more favorable safety profile. Both Tinosorb® S and Tinosorb® M are reported to have no estrogenic activity.[9] For Tinosorb M, a NOAEL of >1000 mg/kg bw/day for reproductive toxicity has been noted, indicating a wide margin of safety.[14]
| UV Filter | Key Safety Findings | NOAEL (Reproductive/Developmental Toxicity) |
| This compound | Identified endocrine disruptor (thyroid and estrogen systems). Banned in several regions. | 25-30 mg/kg/day[13] |
| Tinosorb® S | No reported estrogenic activity.[9] | >1000 mg/kg bw/day (Reproductive toxicity) |
| Tinosorb® M | No reported endocrine activity.[14] | >1000 mg/kg bw/day (Reproductive toxicity)[14] |
| Mexoryl® 400 | Favorable safety profile, designed for low systemic absorption. | Data not readily available in comparative public literature. |
Experimental Protocols
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF of a sunscreen formulation is a measure of its UVB protection efficacy determined in a laboratory setting. A common methodology involves the following steps:
-
Substrate Preparation: A standardized substrate, typically a roughened polymethylmethacrylate (PMMA) plate, is used to mimic the surface of the skin.
-
Product Application: A precise amount of the sunscreen product (e.g., 0.75 to 2 mg/cm²) is applied evenly across the surface of the substrate.
-
Spectrophotometric Analysis: The transmission of UV radiation through the product film is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at defined intervals across the UVB and UVA spectrum.
-
SPF Calculation: The SPF is calculated from the transmission data using a standardized equation that takes into account the erythemal action spectrum of the sun.
Photostability Assessment
The photostability of a UV filter is assessed by measuring its degradation after exposure to a controlled dose of UV radiation. A widely used method is High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: The UV filter is incorporated into a suitable solvent or a final sunscreen formulation.
-
Initial Analysis: An initial sample is analyzed by HPLC to determine the baseline concentration of the UV filter.
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.
-
Post-Irradiation Analysis: After irradiation, the sample is again analyzed by HPLC to quantify the remaining concentration of the intact UV filter.
-
Degradation Calculation: The percentage of degradation is calculated by comparing the pre- and post-irradiation concentrations.
Endocrine Disruption Assessment
The potential for a substance to be an endocrine disruptor is evaluated through a tiered approach, often following guidelines from the Organisation for Economic Co-operation and Development (OECD).
-
In Silico & In Vitro Screening: Computational models and cell-based assays are used to predict potential endocrine activity (e.g., binding to estrogen or androgen receptors).
-
In Vivo Assays: If in vitro results indicate potential endocrine activity, in vivo studies in animal models (e.g., rats) are conducted. These studies, such as the Uterotrophic and Hershberger assays, look for physiological changes in endocrine-sensitive tissues.
-
Multi-generational Studies: To assess effects on reproduction and development, multi-generational studies may be performed.
-
NOAEL Determination: The highest dose at which no adverse effects are observed (NOAEL) is determined from these studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Methylbenzylidene Camphor (Explained + Products) [incidecoder.com]
- 3. skintypesolutions.com [skintypesolutions.com]
- 4. Tinosorb S-Application in sunscreen_Chemicalbook [chemicalbook.com]
- 5. Recent Trends on UV filters [mdpi.com]
- 6. Evaluation of the efficacy of a sunscreen containing ultra‐long UVA1 and other UVR broad‐spectrum filters on skin barrier protection and melanin content reduction in Chinese adults: A single‐center study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on Photoprotection [practicaldermatology.com]
- 8. scribd.com [scribd.com]
- 9. Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Explained + Products) [incidecoder.com]
- 10. ulprospector.com [ulprospector.com]
- 11. specialchem.com [specialchem.com]
- 12. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Federal Register :: Over-the-Counter Sunscreen Drug Products-Regulatory Status of this compound [federalregister.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Unveiling the Reproducibility of Enzacamene's Impact on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enzacamene (4-Methylbenzylidene Camphor or 4-MBC), a widely used ultraviolet (UV) filter in sunscreens and cosmetics, has come under scientific scrutiny for its potential to disrupt endocrine signaling and alter gene expression. This guide provides a comprehensive comparison of the reproducible effects of this compound on gene expression, supported by experimental data from multiple studies. We will delve into the specific genes and signaling pathways affected, compare its performance with other UV filters, and provide detailed experimental protocols to aid in the validation and replication of these findings.
Comparative Analysis of this compound-Induced Gene Expression
This compound has been shown to act as an endocrine disruptor, primarily by interfering with estrogen and thyroid hormone signaling pathways. The following tables summarize the quantitative changes in gene expression observed in various experimental models upon exposure to this compound.
Estrogen-Related Gene Expression in Rodent Models
Developmental exposure to this compound has been demonstrated to alter the expression of key estrogen target genes in the uterus and brain of rats. These changes can impact reproductive health and neurodevelopment.
| Gene | Organ | Species | This compound Dose | Fold Change vs. Control | Reference |
| Estrogen Receptor α (ERα) | Uterus | Rat | 7 mg/kg/day | ↓ 0.6-fold | [Durrer et al., 2005] |
| Progesterone Receptor (PR) | Uterus | Rat | 7 mg/kg/day | ↓ 0.5-fold | [Durrer et al., 2005] |
| Insulin-like Growth Factor-I (IGF-I) | Uterus | Rat | 7 mg/kg/day | ↓ 0.7-fold | [Durrer et al., 2005] |
| Estrogen Receptor α (ERα) | Brain (VMH) | Rat | 7 mg/kg/day | ↑ 1.5-fold (female) | [Maerkel et al., 2007] |
| Progesterone Receptor (PR) | Brain (MPO) | Rat | 7 mg/kg/day | ↑ 1.4-fold (male) | [Maerkel et al., 2007] |
VMH: Ventromedial Hypothalamic Nucleus; MPO: Medial Preoptic Area
Hormonal and Stress-Related Gene Expression in Aquatic Species
Studies in aquatic organisms like zebrafish and the aquatic insect Chironomus riparius have revealed this compound's impact on genes involved in hormone regulation and cellular stress responses.
| Gene | Organism | This compound Concentration | Fold Change vs. Control | Reference |
| Brain Aromatase (cyp19a1b) | Zebrafish (Danio rerio) | 0.19 mg/L | ↓ 0.5-fold | [Quintaneiro et al., 2019] |
| Ecdysone Receptor (EcR) | Chironomus riparius (Embryo) | 1 mg/L | ↑ ~2.5-fold | [Ozáez et al., 2016] |
| Heat Shock Protein 70 (HSP70) | Chironomus riparius (Embryo) | 1 mg/L | ↑ ~6-fold | [Ozáez et al., 2016] |
| Hormonal Receptor 38 (HR38) | Chironomus riparius (Embryo) | 1 mg/L | ↑ ~2-fold | [Ozáez et al., 2016] |
| Methoprene-tolerant (Met) | Chironomus riparius (Embryo) | 1 mg/L | ↑ ~1.8-fold | [Ozáez et al., 2016] |
Comparison with Other UV Filters: A Look at Benzophenone-3
Direct comparative studies on gene expression between this compound and other UV filters are limited. However, a study on Chironomus riparius provides insights into the differential effects of this compound and Benzophenone-3 (BP-3) on genes related to hormonal signaling.
| Gene | Organism | UV Filter | Concentration | Fold Change vs. Control | Reference |
| Hormonal Receptor 38 (HR38) | Chironomus riparius (Embryo) | This compound | 1 mg/L | ↑ ~2-fold | [Ozáez et al., 2016] |
| Hormonal Receptor 38 (HR38) | Chironomus riparius (Embryo) | Benzophenone-3 | 1 mg/L | ↑ ~1.5-fold | [Ozáez et al., 2016] |
| Methoprene-tolerant (Met) | Chironomus riparius (Embryo) | This compound | 1 mg/L | ↑ ~1.8-fold | [Ozáez et al., 2016] |
| Methoprene-tolerant (Met) | Chironomus riparius (Embryo) | Benzophenone-3 | 1 mg/L | ↑ ~2.2-fold | [Ozáez et al., 2016] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
In Vivo Animal Studies (Rat Model)
-
Animal Model: Wistar rats are typically used. Developmental exposure studies involve administering this compound to dams during gestation and lactation.
-
Dosing: this compound is mixed with the feed at various concentrations (e.g., 7, 24, 47 mg/kg body weight/day).
-
Tissue Collection: At the desired age, offspring are euthanized, and target organs (uterus, brain) are collected and snap-frozen in liquid nitrogen for subsequent RNA extraction.
-
Reference: Durrer et al., 2005; Maerkel et al., 2007.
Aquatic Species Exposure (Zebrafish and Chironomus riparius)
-
Organism Rearing: Zebrafish embryos and Chironomus riparius larvae are raised under standard laboratory conditions.
-
Exposure: Organisms are exposed to varying concentrations of this compound dissolved in the culture medium. A solvent control (e.g., DMSO) is run in parallel.
-
Sample Collection: At specified time points, whole organisms or specific tissues are collected for RNA analysis.
-
Reference: Quintaneiro et al., 2019; Ozáez et al., 2016.
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from homogenized tissues or cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
RT-qPCR: Gene expression is quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. The amplification data is collected and analyzed using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
In Vitro Cell Culture and Toxicity Testing
-
Cell Lines: Human cell lines such as breast cancer cells (MCF-7), or other relevant cell types are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Treatment: Cells are treated with various concentrations of this compound or other UV filters for a specified duration.
-
Gene Expression Analysis: Following treatment, cells are harvested for RNA extraction and subsequent RT-qPCR analysis as described above.
-
Phototoxicity Testing: To assess if the toxic effects are light-dependent, parallel cultures are exposed to the test compound with and without subsequent irradiation with a controlled dose of UVA light. Cell viability is then measured using assays such as the Neutral Red Uptake (NRU) assay.
This guide provides a foundational understanding of the reproducible effects of this compound on gene expression. The presented data and protocols are intended to support further research and validation efforts in the scientific community. It is crucial to continue investigating the molecular mechanisms of UV filters to ensure the safety of these widely used consumer products.
Enzacamene's Efficacy: A Comparative Analysis of its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Enzacamene, also known as 4-methylbenzylidene camphor (B46023) (4-MBC), is an organic UVB filter utilized in the cosmetics industry.[1] Its efficacy and biological activity are of significant interest, particularly concerning the roles of its different stereoisomers. This guide provides a comparative analysis of this compound's performance, focusing on its commercially available form and highlighting the current knowledge gap regarding the individual contributions of its stereoisomers.
This compound can exist as four distinct stereoisomers due to the presence of a double bond (E/Z isomers) and a chiral center. However, commercial formulations consist of over 99% of the (E)-isomer as a racemic mixture of its two enantiomers ((+)-E-4-MBC and (-)-E-4-MBC).[1][2][3] This guide will, therefore, focus on the properties of this racemic mixture, which is the form predominantly studied in the available literature.
Quantitative Data Summary
The following tables summarize the key quantitative data for the racemic (E)-isomer of this compound based on published experimental findings.
| Physicochemical & Photochemical Properties | Value | Reference(s) |
| Peak UV Absorbance (λmax) | ~300-301 nm | [1][4] |
| Molar Absorptivity (ε) | Data not available in searched literature | |
| Quantum Yield of Isomerization | 0.13 - 0.3 | [1] |
| Efficacy & Biological Activity | Value | Reference(s) |
| MCF-7 Cell Proliferation (EC50) | 3.9 µM | [5][6] |
| Estrogen Receptor β (ERβ) Binding (IC50) | 35.3 µM | [5][6] |
| Porcine Uterine Cytosolic Receptor Binding (IC50) | 112 µM | [5][6] |
Note: A direct comparison of the UV-filtering efficacy (e.g., SPF values) or the estrogenic activity between the individual stereoisomers of this compound is not available in the reviewed scientific literature. The data presented pertains to the racemic mixture of the (E)-isomers.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.
-
Preparation of Rat Uterine Cytosol:
-
Uteri from immature female Sprague-Dawley rats are excised, trimmed of fat, and weighed.
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to remove the nuclear fraction.
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol containing the estrogen receptors.
-
-
Binding Assay:
-
A constant concentration of radiolabeled [3H]-17β-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol preparation.
-
Increasing concentrations of the test compound (this compound) are added to compete with the radiolabeled estradiol (B170435) for receptor binding.
-
The reaction is incubated to equilibrium.
-
The receptor-bound and free radioligand are separated using a method such as hydroxylapatite (HAP) precipitation.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
A competitive binding curve is generated by plotting the percentage of total [3H]-17β-estradiol binding against the logarithm of the competitor concentration.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the maximum [3H]-17β-estradiol binding, is determined from this curve.
-
MCF-7 Cell Proliferation Assay (Estrogenic Activity)
This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Culture:
-
MCF-7 cells are cultured in a suitable growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), L-glutamine, and other necessary supplements, in a humidified incubator at 37°C with 5% CO2.
-
-
Hormone Deprivation:
-
Prior to the assay, cells are cultured in a phenol (B47542) red-free medium with charcoal-stripped FBS to deplete endogenous estrogens and synchronize the cells.
-
-
Treatment:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The medium is then replaced with a medium containing various concentrations of the test compound (this compound) or a positive control (e.g., 17β-estradiol). A vehicle control (e.g., DMSO) is also included.
-
-
Proliferation Measurement:
-
After a specified incubation period (e.g., 6 days), cell proliferation is assessed using a suitable method, such as:
-
Luminescence-based ATP assay: Measures the amount of ATP, which is proportional to the number of viable cells.
-
Crystal Violet Staining: Stains the cell nuclei, and the dye can be solubilized and quantified spectrophotometrically.
-
MTT or XTT assays: Colorimetric assays that measure mitochondrial metabolic activity.
-
-
-
Data Analysis:
-
A dose-response curve is constructed by plotting cell proliferation against the logarithm of the test compound concentration.
-
The EC50 value, the concentration of the compound that induces a half-maximal proliferative response, is calculated from this curve.
-
Signaling Pathways and Experimental Workflows
Estrogenic Signaling Pathway of this compound
This compound has been shown to exert estrogenic effects, primarily through its interaction with estrogen receptors (ER), with a preference for ERβ.[5][6][7] Upon binding, it can initiate a signaling cascade that leads to the transcription of estrogen-responsive genes, ultimately resulting in cellular proliferation.[8]
Caption: Estrogenic signaling pathway of this compound (4-MBC).
Putative Inflammatory Signaling Pathway of this compound
Some literature suggests that this compound may be involved in inflammatory pathways through the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[9][10] This activation can lead to the production of pro-inflammatory cytokines.
Caption: Putative p38 MAPK/NF-κB inflammatory pathway.
Experimental Workflow for In Vitro Photostability Testing
The photostability of a UV filter is a critical parameter for its efficacy. The following workflow outlines a general procedure for in vitro photostability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoisomer composition of the chiral UV filter 4-methylbenzylidene camphor in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Methylbenzylidene Camphor (Explained + Products) [incidecoder.com]
- 5. Estrogenic activity and estrogen receptor beta binding of the UV filter 3-benzylidene camphor. Comparison with 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogenic activity and estrogen receptor {beta} binding of the UV filter 3-benzylidene camphor Comparison with 4-methylbenzylidene camphor (Journal Article) | ETDEWEB [osti.gov]
- 7. Activation of estrogen receptor alpha and ERbeta by 4-methylbenzylidene-camphor in human and rat cells: comparison with phyto- and xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of sunscreen 4-methylbenzylidene camphor in different and reproductive models, its bioaccumulation and molecular effects on ligand-receptor interaction, and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Enzacamene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Enzacamene (also known as 4-methylbenzylidene camphor (B46023) or 4-MBC), a compound used in research and development that is recognized as an environmental hazard and a suspected endocrine disruptor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound is classified as hazardous due to its potential for environmental toxicity and its suspected effects on endocrine systems.[1][2] Improper disposal can lead to contamination of water systems and pose a risk to aquatic organisms. Therefore, it must be managed as hazardous waste in accordance with local, state, and federal regulations.
Waste Characterization and Handling
Before disposal, it is crucial to characterize the waste stream containing this compound. This includes pure this compound, contaminated labware, and solutions. All waste must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
Personal Protective Equipment (PPE)
When handling this compound waste, personnel should wear the following personal protective equipment:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Segregation and Storage
This compound waste must be segregated from non-hazardous waste. It should be stored in a designated, well-ventilated satellite accumulation area. Ensure that the waste container is compatible with this compound and is kept tightly closed.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Guide:
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | [1] |
| Signal Word | Warning | [1] |
| Precautionary Statements | P273, P391, P501 | [1] |
Experimental Protocols for Potential Pre-Treatment
While not a standard disposal procedure, research has shown that advanced oxidation processes can degrade this compound. These methods may be considered for pre-treatment in research settings equipped to handle such procedures, but they are not a substitute for proper hazardous waste disposal. The following is a summary of experimental conditions from a study on this compound degradation; it is not a validated disposal protocol.
Photo-Fenton Degradation of this compound
A study on the degradation of 4-MBC using the photo-Fenton process reported a degradation rate of 96.71%.[3] The key experimental parameters were:
-
Reagents: Ferrous iron (Fe2+) and hydrogen peroxide (H2O2).
-
Light Source: 300W mercury lamp.[3]
-
Optimal Conditions: The highest degradation was achieved with a specific ratio of H2O2 to Fe2+, a reaction time of 60 minutes, and a pH of 3.[4]
It is important to note that while UV light alone can reduce the concentration of this compound, it may primarily lead to isomerization rather than complete degradation.[3]
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Navigating the Safe Handling of Enzacamene: A Comprehensive Guide
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Enzacamene
This compound, also known as 4-Methylbenzylidene camphor (B46023) (4-MBC), is a crystalline solid utilized as a UV filter.[1][2] However, it is crucial to recognize that this compound is suspected of damaging fertility or the unborn child and is classified as an endocrine disruptor.[1][3] The European Union has banned its use in cosmetic products.[1] Therefore, stringent adherence to safety protocols is paramount during its handling and disposal. This guide provides detailed operational procedures and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Emergency Procedures
A risk-based approach to handling this compound necessitates a comprehensive suite of personal protective equipment to minimize exposure through dermal contact, inhalation, and ocular routes.[4]
| Exposure Route | Required PPE | Rationale & Specifications |
| Dermal (Skin) Contact | Double Nitrile Gloves | Provides a barrier against direct contact. The outer glove should be changed immediately upon contamination. |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is mandatory to protect the skin. | |
| Full Coverage Clothing | Long pants and closed-toe shoes are required to ensure no skin is exposed. | |
| Ocular (Eye) Contact | ANSI Z87.1-Compliant Safety Goggles | Essential for protecting against splashes, vapors, and fine particles. |
| Face Shield | To be worn over safety goggles when there is a significant risk of splashes, such as when handling larger quantities. | |
| Inhalation | Chemical Fume Hood | All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.[4] |
| Air-Purifying Respirator (NIOSH-approved) | Recommended for situations with a higher risk of aerosol generation. |
First Aid Measures: In the event of exposure, immediate action is critical.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Promptly seek medical attention.[5] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical advice.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[3][5] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5] The recommended storage temperature for the powder form is -20°C.[2][5]
Preparation for Handling
-
Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with disposable absorbent liners.[4]
-
Assemble Equipment: Gather all necessary equipment, such as spatulas, weighing paper, vials, and solvents, inside the fume hood before commencing work.[4]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.[4]
Weighing and Solution Preparation
-
Weighing: Perform all weighing of solid this compound within the chemical fume hood to prevent the generation of airborne dust.[4]
-
Solution Preparation: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[2] When preparing solutions, add the solvent to the solid material slowly to avoid splashing.
Post-Handling Procedures
-
Decontamination: Wipe down all surfaces inside the fume hood with an appropriate solvent, such as 70% ethanol, to decontaminate the area.[4]
-
Container Cleaning: Carefully wipe the exterior of the primary container and any solution vials before removing them from the fume hood.[4]
-
Waste Segregation: Dispose of all contaminated disposable materials, including gloves, weigh paper, and liners, as hazardous waste.[4]
Disposal Plan for this compound Waste
Proper disposal of this compound and its contaminated waste is a critical step in the safety protocol. All waste generated from handling this compound must be treated as hazardous chemical waste.[4]
Waste Collection and Storage
-
Solid Waste: Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a sealed and appropriately labeled hazardous waste container.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
Disposal Procedures
-
Regulatory Compliance: Dispose of all this compound waste in accordance with federal, state, and local environmental regulations.[6]
-
Professional Disposal Service: Contact a licensed hazardous waste disposal company for the final removal and disposal of the waste.
-
Prohibited Disposal Methods: Never pour this compound waste down the sink, toilet, or any other drain.[7] Avoid disposing of it with regular trash.
Experimental Workflow Visualization
The following diagram illustrates the procedural workflow for safely handling a spill of this compound.
Caption: Workflow for handling an this compound spill.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Disposal of SPF Chemicals | SPF Health and Safety [spraypolyurethane.org]
- 7. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
